Pent-2-enenitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
26294-98-4 |
|---|---|
分子式 |
C5H7N |
分子量 |
81.12 g/mol |
IUPAC 名称 |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChI 键 |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC#N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Reactivity of (E)-pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-pent-2-enenitrile is an α,β-unsaturated nitrile, a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This structural motif imparts unique chemical properties and reactivity, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to (E)-pent-2-enenitrile. Detailed experimental protocols for its synthesis and key reactions, along with a thorough compilation of its physical and spectroscopic data, are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Chemical and Physical Properties
(E)-pent-2-enenitrile is a clear, colorless to yellow liquid. Its physical and chemical properties are summarized in the tables below.[1][2]
Table 1: General and Physical Properties of (E)-pent-2-enenitrile
| Property | Value | Reference |
| Molecular Formula | C₅H₇N | [2] |
| Molecular Weight | 81.12 g/mol | [2] |
| CAS Number | 26294-98-4 | [2] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 112 °C (234 °F) at 760 mmHg | [1] |
| Density | 0.82 g/mL at 4 °C (39 °F) | [1] |
| Solubility | Slightly soluble in water (5 to 10 mg/mL at 19 °C) | [1] |
| Vapor Pressure | 6 mmHg at 25 °C (77 °F) | [1] |
| Flash Point | 23.2 °C (73.8 °F) | [1] |
Table 2: Spectroscopic Data of (E)-pent-2-enenitrile
| Spectroscopy | Data |
| ¹H NMR | Predicted δ (ppm): ~6.8-7.0 (m, 1H, =CH-CN), ~5.5-5.7 (m, 1H, Et-CH=), ~2.2-2.4 (m, 2H, -CH₂-), ~1.0-1.2 (t, 3H, -CH₃) |
| ¹³C NMR | Predicted δ (ppm): ~150 (Et-CH=), ~120 (=CH-CN), ~118 (CN), ~25 (-CH₂-), ~13 (-CH₃) |
| IR (Infrared) | 2980 cm⁻¹ (C-H stretch, sp³), 2940 cm⁻¹ (C-H stretch, sp³), 2880 cm⁻¹ (C-H stretch, sp³), 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=C stretch), 970 cm⁻¹ (C-H bend, trans C=C) |
Synthesis of (E)-pent-2-enenitrile
The synthesis of (E)-pent-2-enenitrile, as an α,β-unsaturated nitrile with a defined stereochemistry, is most reliably achieved through olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are primary methods for this transformation, offering good control over the geometry of the resulting double bond.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a superior method for the synthesis of (E)-alkenes due to its high stereoselectivity.[7][8] The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. For the synthesis of (E)-pent-2-enenitrile, propanal is reacted with the carbanion of diethyl cyanomethylphosphonate.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons synthesis of (E)-pent-2-enenitrile.
Experimental Protocol:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with Propanal: The reaction mixture is cooled back to 0 °C. Propanal (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The aqueous layer is extracted with diethyl ether (3 x V). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure (E)-pent-2-enenitrile.
Wittig Reaction
The Wittig reaction provides another route to (E)-pent-2-enenitrile.[1][6] This reaction involves the treatment of an aldehyde with a phosphorus ylide. To favor the formation of the (E)-isomer, a stabilized ylide is typically employed. In this case, cyanomethylidenetriphenylphosphorane is reacted with propanal.
Reaction Scheme:
Caption: Wittig synthesis of (E)-pent-2-enenitrile.
Experimental Protocol:
-
Ylide Preparation (if not commercially available): Cyanomethyltriphenylphosphonium chloride (1.0 eq) is suspended in anhydrous THF in a flame-dried, nitrogen-flushed flask. A strong base such as n-butyllithium (n-BuLi, 1.0 eq) is added dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to form the ylide.
-
Reaction with Propanal: The reaction mixture containing the ylide is cooled to 0 °C. A solution of propanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography.
Chemical Reactivity
The reactivity of (E)-pent-2-enenitrile is dominated by the conjugated system, which allows for both 1,2- and 1,4-addition reactions. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl and nitrile compounds.[9] It involves the 1,4-addition of a nucleophile (Michael donor) to the electrophilic β-carbon of (E)-pent-2-enenitrile (Michael acceptor). A wide range of nucleophiles can be employed, including enolates, amines, and organometallic reagents.
Reaction Scheme:
Caption: Michael addition to (E)-pent-2-enenitrile.
Experimental Protocol (Example with Dimethyl Malonate):
-
Reaction Setup: To a solution of (E)-pent-2-enenitrile (1.0 eq) in methanol (B129727) (MeOH), dimethyl malonate (1.2 eq) is added.
-
Initiation: A catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe, 0.1 eq), is added to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Diels-Alder Reaction ([4+2] Cycloaddition)
As a dienophile, (E)-pent-2-enenitrile can participate in Diels-Alder reactions with conjugated dienes to form cyclohexene (B86901) derivatives.[7][10][11] The electron-withdrawing nature of the nitrile group activates the double bond for this cycloaddition.
Reaction Scheme:
Caption: Diels-Alder reaction of (E)-pent-2-enenitrile.
Experimental Protocol (Example with Isoprene):
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, (E)-pent-2-enenitrile (1.0 eq) and isoprene (B109036) (2-3 eq) are dissolved in a high-boiling solvent such as toluene.
-
Reaction Conditions: The mixture is heated to a temperature between 100-150 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, the solvent and excess diene are removed under reduced pressure. The crude product, which will be a mixture of regioisomers, is then purified by column chromatography.
Safety and Handling
(E)-pent-2-enenitrile is a flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.
Conclusion
(E)-pent-2-enenitrile is a valuable reagent in organic synthesis due to the versatile reactivity of its α,β-unsaturated nitrile functionality. Its ability to undergo key transformations such as Michael additions and Diels-Alder reactions makes it a useful precursor for the synthesis of more complex molecules. This guide provides essential information on its chemical properties, synthesis, and reactivity, which will be beneficial for researchers engaged in synthetic organic chemistry and drug discovery. The detailed protocols and compiled data serve as a practical resource for the effective utilization of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. (E)-2-Pentenenitrile [webbook.nist.gov]
- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition | Bentham Science [eurekaselect.com]
- 10. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The simplest Diels–Alder reactions are not endo-selective - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of (Z)-pent-2-enenitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-2-enenitrile, also known as cis-2-pentenenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of (Z)-pent-2-enenitrile.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.68 | dt | 10.8, 7.5 | H-3 |
| 5.35 | dt | 10.8, 1.8 | H-2 |
| 2.25 | m | H-4 | |
| 1.12 | t | 7.5 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 149.2 | C-3 |
| 117.4 | C-1 (CN) |
| 98.9 | C-2 |
| 22.3 | C-4 |
| 13.0 | C-5 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2975 | C-H stretch (alkane) |
| 2225 | C≡N stretch (nitrile) |
| 1645 | C=C stretch (alkene) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 81 | 100 | [M]⁺ (Molecular Ion) |
| 80 | 75 | [M-H]⁺ |
| 54 | 95 | [M-HCN]⁺ |
| 52 | 80 | [C₄H₄]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
| 27 | 70 | [C₂H₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each type of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of (Z)-pent-2-enenitrile was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data was collected using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a standard non-polar capillary column. The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 20-200 atomic mass units.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like (Z)-pent-2-enenitrile.
An In-depth Technical Guide to the Synthesis of Pent-2-enenitrile from Propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing pent-2-enenitrile from propionaldehyde (B47417). The focus is on providing detailed experimental methodologies, quantitative data, and a clear visualization of the reaction pathways to aid researchers in the efficient and reliable synthesis of this valuable chemical intermediate.
Introduction
This compound is an unsaturated nitrile of interest in organic synthesis, serving as a versatile building block for the introduction of a five-carbon chain with reactive functionalities. Its synthesis from the readily available starting material, propionaldehyde, can be achieved through several established olefination and condensation reactions. This guide will focus on two of the most prominent and practical methods: the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation.
Core Synthetic Pathways
The conversion of propionaldehyde to this compound involves the formation of a new carbon-carbon double bond between the carbonyl carbon of the aldehyde and a carbon atom derived from a nitrile-containing reagent.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[1] It involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion.[1] For the synthesis of this compound, propionaldehyde is reacted with a cyanomethylphosphonate, typically diethyl cyanomethylphosphonate. A significant advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[1][2] The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the related Wittig reaction.[2]
The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group of propionaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired this compound and a dialkylphosphate salt.[1]
Reaction Scheme:
Knoevenagel Condensation
The Knoevenagel condensation is another classical method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[3] In this context, propionaldehyde can be condensed with acetonitrile (B52724), which possesses acidic α-protons. The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt.[4] The initial product is a β-hydroxy nitrile, which then undergoes dehydration to afford the α,β-unsaturated nitrile, this compound.
Reaction Scheme:
Experimental Protocols
Horner-Wadsworth-Emmons Reaction: A General Protocol
This protocol is based on standard procedures for the HWE reaction.[2]
Materials:
-
Propionaldehyde
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this, add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Propionaldehyde: Cool the reaction mixture back to 0 °C and add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Knoevenagel Condensation: A General Protocol
This protocol is based on general procedures for Knoevenagel condensation.[4]
Materials:
-
Propionaldehyde
-
Acetonitrile
-
Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)
-
Toluene (B28343) or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine propionaldehyde (1.0 equivalent), an excess of acetonitrile (which can also serve as the solvent), and a catalytic amount of a base (e.g., 0.1 equivalents of piperidine). Add toluene as a co-solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
Quantitative Data
The following tables summarize typical quantitative data for the starting materials and the product, this compound. Please note that specific reaction yields for the synthesis from propionaldehyde are not available in the searched literature and would need to be determined experimentally.
Table 1: Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propionaldehyde | 58.08 | 46-50 | 0.807 |
| Diethyl cyanomethylphosphonate | 177.14 | 105-108 (at 1 mmHg) | 1.13 |
| Acetonitrile | 41.05 | 81.6 | 0.786 |
| This compound | 81.12 | 143-145 | ~0.82 |
Table 2: Spectroscopic Data for this compound Characterization [5][6][7][8]
| Spectroscopic Technique | Key Peaks/Signals |
| FTIR (cm⁻¹) | ~2220 (C≡N stretch), ~1640 (C=C stretch), ~970 (trans C-H bend) |
| ¹H NMR (CDCl₃, ppm) | δ ~6.7 (m, 1H, =CH-CN), δ ~5.4 (m, 1H, CH₃CH₂-CH=), δ ~2.2 (m, 2H, -CH₂-), δ ~1.1 (t, 3H, CH₃-) |
| ¹³C NMR (CDCl₃, ppm) | δ ~145 (CH), δ ~118 (C≡N), δ ~110 (CH), δ ~25 (CH₂), δ ~12 (CH₃) |
| Mass Spectrometry (m/z) | 81 (M⁺), 66, 54, 41, 39 |
Note: NMR data is predicted based on typical values for similar structures and may vary slightly.
Visualizations
Horner-Wadsworth-Emmons Reaction Pathway
Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.
Knoevenagel Condensation Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
The synthesis of this compound from propionaldehyde is readily achievable through established organic reactions, primarily the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. The HWE reaction offers high stereoselectivity for the (E)-isomer and a straightforward purification process. The Knoevenagel condensation provides an alternative route, particularly if acetonitrile is to be used as both a reactant and solvent. The choice of method will depend on the desired stereoisomer, available reagents, and required scale of the synthesis. The provided general protocols and characterization data serve as a valuable starting point for researchers and professionals in the field to develop a robust and efficient synthesis of this compound. Further experimental optimization will be necessary to determine the optimal reaction conditions for achieving high yields and purity.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. acgpubs.org [acgpubs.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2-Pentenenitrile [webbook.nist.gov]
- 7. (E)-2-Pentenenitrile [webbook.nist.gov]
- 8. 2-Pentenenitrile [webbook.nist.gov]
An In-depth Technical Guide to the Stereoisomers of Pent-2-enenitrile and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of pent-2-enenitrile, focusing on their relative thermodynamic stability. This document details the underlying principles governing their stability, presents relevant thermochemical data, and outlines experimental protocols for the determination of these properties.
Introduction to Stereoisomerism in this compound
This compound (C₅H₇N) is an unsaturated nitrile that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This results in two stereoisomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. The Cahn-Ingold-Prelog priority rules are used to assign the E and Z configurations based on the arrangement of substituents around the double bond.
The spatial arrangement of the substituents significantly influences the physical and chemical properties of these isomers, including their thermodynamic stability. Understanding the relative stability of the E and Z isomers is crucial for controlling reaction outcomes in chemical synthesis and for predicting the behavior of these compounds in various applications, including drug development.
Thermodynamic Stability of this compound Stereoisomers
The relative stability of alkene stereoisomers is primarily determined by steric hindrance. Generally, the trans (E) isomer, where the larger substituent groups are on opposite sides of the double bond, is more stable than the cis (Z) isomer, where they are on the same side. This is due to the minimization of steric strain in the E configuration.
The thermodynamic stability of the this compound isomers can be quantitatively assessed by comparing their standard enthalpies of formation (ΔHf°). A lower enthalpy of formation corresponds to a more stable isomer.
Quantitative Thermochemical Data
The following table summarizes the available thermochemical data for the stereoisomers of this compound from the National Institute of Standards and Technology (NIST) Chemistry WebBook. To facilitate a direct comparison of their stabilities, the gas-phase enthalpy of formation for the (Z)-isomer was calculated using its liquid-phase enthalpy of formation and its enthalpy of vaporization.
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Unit | Source |
| Standard Enthalpy of Formation (gas, ΔHf°) | 119.7 ± 1.0 | 115.0 ± 1.22 | kJ/mol | NIST |
| Standard Enthalpy of Formation (liquid, ΔHf°) | Not Available | 71.8 ± 1.2 | kJ/mol | NIST |
| Enthalpy of Vaporization (ΔHvap°) | Not Available | 43.2 ± 0.2 | kJ/mol | NIST |
Note: The gas-phase enthalpy of formation for (Z)-pent-2-enenitrile was calculated by summing the liquid-phase enthalpy of formation and the enthalpy of vaporization. The uncertainty was calculated by taking the square root of the sum of the squares of the individual uncertainties.
Based on the gas-phase standard enthalpies of formation, (Z)-pent-2-enenitrile is the more stable isomer with a lower enthalpy of formation (115.0 kJ/mol) compared to (E)-pent-2-enenitrile (119.7 kJ/mol). This is an interesting deviation from the general rule for acyclic alkenes and may be attributed to stabilizing electronic interactions involving the nitrile group that outweigh the steric hindrance in the Z isomer.
Experimental Determination of Stereoisomer Stability
The relative stabilities of the this compound stereoisomers can be determined experimentally through several methods, primarily by measuring the heat of hydrogenation or by studying isomerization equilibria.
Heat of Hydrogenation
Catalytic hydrogenation of the E and Z isomers of this compound to the same saturated product, pentanenitrile, allows for the determination of their relative energy levels. The isomer with the lower heat of hydrogenation is the more stable one.
Objective: To determine the heat of hydrogenation of (E)- and (Z)-pent-2-enenitrile.
Materials:
-
(E)-pent-2-enenitrile
-
(Z)-pent-2-enenitrile
-
Palladium on carbon (10% Pd/C) catalyst
-
High-purity hydrogen gas
-
Solvent (e.g., ethanol (B145695) or ethyl acetate)
-
Calorimeter
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound isomer and dissolve it in a suitable solvent. Ensure the starting material is of high purity, as confirmed by GC analysis.
-
Catalyst Preparation: Weigh a catalytic amount of 10% Pd/C. The catalyst should be handled under an inert atmosphere if pre-reduced.
-
Hydrogenation Reaction:
-
Place the solution of the isomer and the catalyst in the reaction vessel of the calorimeter.
-
Seal the vessel and purge the system with hydrogen gas to remove any air.
-
Pressurize the vessel with a known pressure of hydrogen gas.
-
Initiate the reaction by stirring or shaking to ensure good mixing.
-
Monitor the temperature change of the system using the calorimeter. The reaction is exothermic, and the heat released is the heat of hydrogenation.
-
-
Data Analysis:
-
Record the temperature change over time until the reaction is complete (i.e., no further temperature change and no more hydrogen uptake).
-
Calculate the heat of hydrogenation (ΔH_hydrog) using the heat capacity of the calorimeter and the temperature change, normalized to the moles of the reactant.
-
Compare the heats of hydrogenation for the E and Z isomers. The isomer with the less negative (smaller) heat of hydrogenation is the more stable isomer.
-
Isomerization Equilibration
The relative stability of the isomers can also be determined by establishing an equilibrium between them and measuring their relative concentrations. This can be achieved using a catalyst, such as a strong acid or a transition metal complex.
Objective: To determine the equilibrium constant for the isomerization of (E)- and (Z)-pent-2-enenitrile.
Materials:
-
A mixture of (E)- and (Z)-pent-2-enenitrile (or a pure isomer)
-
Isomerization catalyst (e.g., solid acid catalyst like Nafion-H, or a transition metal catalyst)
-
Inert solvent (e.g., toluene)
-
Reaction vessel with temperature control
-
Gas chromatograph (GC) for monitoring the isomer ratio
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve a known amount of the this compound isomer mixture in the solvent.
-
Catalyst Addition: Add the catalyst to the solution.
-
Equilibration: Heat the reaction mixture to a specific temperature and monitor the ratio of the E and Z isomers over time using GC.
-
Equilibrium Confirmation: Continue the reaction until the isomer ratio remains constant over several measurements, indicating that equilibrium has been reached.
-
Data Analysis:
-
Calculate the equilibrium constant (K_eq = [Z-isomer]/[E-isomer]).
-
Use the equilibrium constant to calculate the standard Gibbs free energy difference (ΔG°) between the isomers using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
The isomer with the higher concentration at equilibrium is the more stable isomer.
-
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.
Caption: Relationship between the stereoisomers of this compound and their relative thermodynamic stability.
Caption: Experimental workflows for determining the relative stability of this compound stereoisomers.
Conclusion
This technical guide has provided a detailed analysis of the stereoisomers of this compound and their relative stabilities. Contrary to the general trend observed for simple alkenes, the available thermochemical data indicates that the (Z)-isomer of this compound is thermodynamically more stable than the (E)-isomer. This highlights the importance of considering electronic effects in addition to steric factors when predicting isomer stability. The provided experimental protocols for heat of hydrogenation and isomerization equilibration offer robust methods for the empirical determination of these stability differences, which is essential for applications in synthetic chemistry and drug development.
An In-depth Technical Guide to the Physical and Chemical Properties of Pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-enenitrile, an unsaturated aliphatic nitrile, is a versatile chemical intermediate with applications in organic synthesis. Its reactivity, stemming from the conjugated nitrile and alkene functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its stereoisomers, supported by tabulated data, experimental considerations, and graphical representations of its chemical behavior.
Physicochemical Properties
This compound is a clear, yellowish liquid with a characteristic odor. It exists as two geometric isomers, (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile, which exhibit slight differences in their physical properties. The quantitative data for these properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N | [1] |
| Molecular Weight | 81.12 g/mol | [1][2] |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 112.0 ± 0.0 °C at 760 mmHg | [1] |
| Density | 0.8 ± 0.1 g/cm³ | [1] |
| Solubility in Water | 5 to 10 mg/mL at 19°C | [3] |
| Vapor Pressure | 14.5 mmHg at 25°C (estimated) | [1] |
| Flash Point | 28.5 ± 11.2 °C | [1] |
Spectroscopic Data
The spectroscopic data for this compound are crucial for its identification and characterization. The key spectral features are summarized below.
| Spectroscopic Data | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Reference(s) |
| ¹H NMR (CDCl₃, ppm) | δ ~6.7 (dt), ~5.4 (dt), ~2.2 (quint), ~1.1 (t) | δ ~6.5 (dt), ~5.3 (dt), ~2.5 (quint), ~1.1 (t) | [4] |
| ¹³C NMR (CDCl₃, ppm) | δ ~145, ~118, ~105, ~25, ~13 | δ ~144, ~117, ~106, ~25, ~12 | [5][6][7] |
| IR (cm⁻¹) | ~2220 (C≡N), ~1650 (C=C), ~970 (trans C-H bend) | ~2220 (C≡N), ~1650 (C=C), ~730 (cis C-H bend) | [8][9][10][11][12] |
| Mass Spectrum (m/z) | 81 (M+), 80, 54, 53, 41, 39 | 81 (M+), 80, 54, 53, 41, 39 | [13] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group, and the reactivity of the nitrile group itself.
Key Reactions:
-
Michael Addition: As an α,β-unsaturated nitrile, it readily undergoes Michael addition with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield pent-2-enoic acid or its corresponding salt.[14]
-
Reduction: The nitrile group can be reduced to a primary amine (pent-2-en-1-amine) using strong reducing agents like lithium aluminum hydride. Catalytic hydrogenation can reduce both the double bond and the nitrile group.
-
Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a dienophile.
-
Polymerization: In the presence of certain initiators, this compound can undergo polymerization.[14]
Experimental Protocols
While specific, detailed synthetic procedures for this compound are proprietary or scattered in the literature, a general experimental workflow for its synthesis and purification can be outlined. Common synthetic routes include the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involve the reaction of an appropriate phosphorus ylide or phosphonate (B1237965) carbanion with propanal.
General Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Purification Protocol: Fractional Distillation
Crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. The efficiency of the separation of (E) and (Z) isomers will depend on the distillation column's theoretical plates.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Distillation: Gradually heat the crude product. Collect the fraction that distills at the boiling point of this compound (approx. 112 °C at atmospheric pressure).
-
Analysis: Analyze the collected fractions by gas chromatography-mass spectrometry (GC-MS) to determine their purity and isomeric ratio.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of this compound.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.
Biological Activity and Metabolic Considerations
While there is no specific signaling pathway documented for this compound, as an α,β-unsaturated nitrile, it belongs to a class of compounds known for their potential biological activity and toxicity.[15][16] The electrophilic nature of the double bond allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, which can lead to cellular toxicity.
The metabolism of xenobiotic nitriles can proceed through several pathways.[17][18][19][20] A plausible metabolic fate for this compound involves initial detoxification via conjugation with glutathione (B108866) (GSH), followed by further metabolism and excretion.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound via glutathione conjugation.
Conclusion
This compound is a valuable chemical intermediate with a rich and varied reactivity profile. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided data and experimental considerations offer a solid foundation for scientists and professionals working with this compound. Further research into its biological activities and potential applications will undoubtedly continue to expand its utility in organic synthesis and drug discovery.
References
- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-PENTENENITRILE(13284-42-9) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. (E)-2-Pentenenitrile [webbook.nist.gov]
- 9. 2-PENTENENITRILE(13284-42-9) IR Spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. This compound|26294-98-4 - MOLBASE Encyclopedia [m.molbase.com]
- 15. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
Pent-2-enenitrile CAS number and molecular structure
An In-depth Technical Guide to Pent-2-enenitrile
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in organic synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical and chemical properties, synthesis, and safety protocols.
Chemical Identification and Molecular Structure
This compound, with the molecular formula C₅H₇N, is an unsaturated nitrile.[1][2][3] It exists as two geometric isomers, (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile, due to the restricted rotation around the carbon-carbon double bond.[4] The general structure consists of a five-carbon chain with a nitrile group (-C≡N) at one end and a double bond between the second and third carbon atoms.
The distinction between the (E) and (Z) isomers is based on the orientation of the higher-priority groups attached to the carbons of the double bond. In the (Z)-isomer, these groups are on the same side of the double bond, whereas in the (E)-isomer, they are on opposite sides.[4]
Below is a table summarizing the key identifiers for this compound and its isomers.
| Identifier | This compound (Isomer unspecified) | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |
| CAS Number | 13284-42-9[3][5][6] | 26294-98-4[2][7] | 25899-50-7[1][8] |
| IUPAC Name | This compound[6] | (E)-pent-2-enenitrile[2][5] | (Z)-pent-2-enenitrile[1] |
| Synonyms | 1-Cyano-1-butene, 2-Pentenonitrile[3][9] | trans-2-Pentenenitrile, (2E)-2-Pentenenitrile[2] | cis-2-Pentenenitrile, (2Z)-2-Pentenenitrile[1] |
| Molecular Formula | C₅H₇N[3][6] | C₅H₇N[2][7] | C₅H₇N[1][8] |
| Molecular Weight | 81.1158 g/mol [3][9] | 81.118 g/mol [2] | 81.1158 g/mol [1][8] |
| InChI Key | ISBHMJZRKAFTGE-ONEGZZNKSA-N[3][9] | ISBHMJZRKAFTGE-ONEGZZNKSA-N[7] | ISBHMJZRKAFTGE-ARJAWSKDSA-N[8] |
| Canonical SMILES | CCC=CC#N[6][10] | CC/C=C/C#N[2][11] | CC/C=C\C#N[1] |
Physical and Chemical Properties
This compound is described as a clear yellow liquid.[2][5] Its physical and chemical properties can vary slightly between the isomers. The following table summarizes the available quantitative data.
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | This compound (Isomer unspecified) |
| Density | 0.831 g/cm³[11] | 0.827 g/cm³[1] | 0.82 g/mL at 39 °F[5] |
| Boiling Point | - | 112 °C at 760 mmHg[1] | 234 °F (112.2 °C) at 760 mmHg[5] |
| Flash Point | - | 28.5 °C[1] | 73.8 °F (23.2 °C)[5] |
| Refractive Index | 1.435[11] | 1.427[1] | - |
| Vapor Pressure | - | 22.2 mmHg at 25 °C[1] | 6 mmHg at 77 °F (25 °C)[5] |
| Water Solubility | 5 to 10 mg/mL at 66 °F (18.9 °C)[2] | - | 5 to 10 mg/mL at 66 °F (18.9 °C)[5] |
| logP (Octanol/Water Partition Coefficient) | - | - | 1.476[10][12] |
Synthesis and Reactivity
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, from classical organic reactions to modern catalytic processes.[4] These approaches offer different advantages in terms of yield, stereoselectivity, and reaction conditions. Some of the general strategies include:
-
Classical Methods: Condensation and dehydration reactions are traditional routes for the synthesis of unsaturated nitriles.[4]
-
Organometallic Approaches: These methods can offer high selectivity and yield.
-
Biocatalytic Pathways: The use of enzymes can provide high stereoselectivity under mild reaction conditions.[4]
A patented process describes the synthesis of 2-halo-5-methylpyridines starting from propionaldehyde (B47417), a secondary amine, and a haloacrylonitrile, which proceeds through a pentenonitrile derivative intermediate.[13]
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of both a carbon-carbon double bond and a nitrile group. This dual functionality makes it a versatile precursor in organic synthesis.[4]
-
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form carboxylic acids or be reduced to primary amines.[4]
-
Reactions of the Alkene Group: The double bond can participate in various addition reactions.[4]
-
Polymerization: Nitriles like this compound may polymerize in the presence of metals or some metal compounds.[12]
-
Incompatibilities: It is incompatible with strong oxidizing acids, with which it can react violently. It is also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.[12]
Experimental Protocols
While specific, detailed experimental protocols are proprietary or published in specialized literature, a general procedure for a Michael-type addition to form an intermediate for pentenonitrile derivatives can be outlined based on a patented process.[13]
Example Synthetic Step (Conceptual):
-
Reaction Setup: A solution of propionaldehyde and a secondary amine in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
Addition of Haloacrylonitrile: A solution of a haloacrylonitrile (e.g., α-chloroacrylonitrile) in the same solvent is added gradually to the initial mixture at a controlled temperature (e.g., 25 °C).
-
Reaction Progression: The reaction mixture is then heated (e.g., to 50 °C) for a specific duration (e.g., 3 hours) to ensure the completion of the reaction.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting product, an amino-substituted methylcyclobutanecarbonitrile, can then be purified, for instance, by crystallization.
-
Further Conversion: This intermediate is then subjected to acid hydrolysis to yield pentenonitrile derivatives.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for such data.
-
Mass Spectrometry: Electron ionization mass spectra are available for 2-Pentenenitrile.[3][9][14]
-
Infrared Spectroscopy: IR spectra for (E)-2-Pentenenitrile are also documented.[7]
Researchers are advised to consult these databases for detailed spectroscopic information.
Safety and Hazards
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| GHS Classification | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[6] |
| Acute toxicity, oral | H301: Toxic if swallowed[6] |
| Acute toxicity, dermal | H311: Toxic in contact with skin[6] |
| Acute toxicity, inhalation | H331: Toxic if inhaled[6] |
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.
Visualizations
The following diagram illustrates the isomeric relationship of this compound.
Caption: Relationship between the isomers of this compound.
References
- 1. (Z)-pent-2-enenitrile | 25899-50-7 [chemnet.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Pentenenitrile [webbook.nist.gov]
- 4. This compound | 26294-98-4 | Benchchem [benchchem.com]
- 5. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-Pentenenitrile [webbook.nist.gov]
- 8. (Z)-pent-2-enenitrile [webbook.nist.gov]
- 9. 2-Pentenenitrile [webbook.nist.gov]
- 10. 2-Pentenenitrile (CAS 13284-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. (E)-2-pentenenitrile [stenutz.eu]
- 12. This compound|26294-98-4 - MOLBASE Encyclopedia [m.molbase.com]
- 13. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]
- 14. 2-Pentenenitrile [webbook.nist.gov]
The Multifaceted Reactivity of α,β-Unsaturated Nitriles: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of α,β-unsaturated nitriles, a versatile class of organic compounds. These molecules serve as valuable building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds such as pyridines and pyrroles.[1] Their unique reactivity stems from the conjugation of the nitrile group with a carbon-carbon double bond, which activates the molecule for a variety of transformations.[1] This document details key reaction types, including Michael additions, cycloaddition reactions, and reductions, with a focus on providing actionable experimental protocols and quantitative data for researchers in drug development and synthetic chemistry.
Core Principles of Reactivity
The defining feature of α,β-unsaturated nitriles is the electronic communication between the electron-withdrawing nitrile group (-C≡N) and the π-system of the alkene. This conjugation leads to a delocalization of π-electrons, which polarizes the molecule and creates electrophilic centers at both the nitrile carbon and the β-carbon of the alkene.[1] This electronic arrangement makes the molecule susceptible to nucleophilic attack at multiple sites, underpinning its diverse reactivity.
A central concept in understanding the reactions of these compounds is the principle of vinylogy, where the influence of the electron-withdrawing nitrile group is transmitted through the conjugated double bond. This renders the β-carbon sufficiently electrophilic to react with a wide range of nucleophiles.
Caption: Overview of the primary reaction pathways for α,β-unsaturated nitriles.
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a cornerstone of carbon-carbon bond formation and is a characteristic reaction of α,β-unsaturated nitriles.[2] In this reaction, a soft nucleophile, typically an enolate or a related stabilized carbanion, adds to the β-carbon of the unsaturated system.[2][3] This reaction is thermodynamically controlled and is driven by the formation of a stable carbon-carbon single bond.[2] A wide variety of nucleophiles can participate in Michael additions with α,β-unsaturated nitriles, including malonates, β-ketoesters, amines, and thiols.[2][3]
Caption: The three-step mechanism of the Michael addition reaction.
Quantitative Data for Michael Additions
The efficiency of the Michael addition is influenced by the nature of the nucleophile, the substrate, the catalyst, and the reaction conditions. The following table summarizes representative yields for the Michael addition of various nucleophiles to α,β-unsaturated nitriles.
| Entry | α,β-Unsaturated Nitrile | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Crotononitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 95 | [4] |
| 2 | Cinnamonitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 98 | [4] |
| 3 | Acrylonitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 99 | [4] |
| 4 | Crotononitrile | Benzylamine | [Mn]-2 (0.5 mol%) | 95 | [4] |
| 5 | Cinnamonitrile | Benzylamine | [Mn]-2 (0.5 mol%) | 96 | [4] |
Experimental Protocol: Michael Addition of Benzylamine to Cinnamonitrile
This protocol is adapted from a manganese pincer complex-catalyzed reaction.[4]
Materials:
-
Cinnamonitrile (1.0 mmol, 129.2 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
[Mn]-2 catalyst (0.005 mmol, 2.9 mg)
-
Toluene (1.0 mL)
-
Mesitylene (B46885) (internal standard)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the [Mn]-2 catalyst.
-
The vial is transferred into a nitrogen-filled glovebox.
-
Add cinnamonitrile, benzylamine, toluene, and mesitylene to the vial.
-
The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.
-
After 24 hours, the reaction is quenched by opening the vial to air.
-
The yield of the product, 3-anilino-3-phenylpropanenitrile, can be determined by ¹H NMR spectroscopy using mesitylene as an internal standard.
-
For isolation, the crude product is purified by column chromatography on silica (B1680970) gel.
Diels-Alder Reaction ([4+2] Cycloaddition)
α,β-Unsaturated nitriles can function as dienophiles in Diels-Alder reactions, a powerful method for the formation of six-membered rings.[1] The electron-withdrawing nature of the nitrile group activates the double bond for reaction with a conjugated diene. These reactions are typically thermally promoted and proceed through a concerted mechanism involving a cyclic transition state.[4] The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the endo product due to secondary orbital interactions. Lewis acids can be employed to catalyze the reaction, often leading to increased reaction rates and enhanced stereoselectivity.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]
An In-depth Technical Guide to Pent-2-enenitrile: Synonyms, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pent-2-enenitrile, a valuable unsaturated nitrile in organic synthesis. It details its synonyms and alternative names, summarizes key quantitative data, and outlines relevant experimental protocols. This document is intended to serve as a practical resource for professionals in research, chemical development, and drug discovery.
Synonyms and Alternative Names
This compound is a chemical compound with the molecular formula C₅H₇N. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. A comprehensive list of synonyms and alternative names is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound and its Isomers
| Isomer | Common Synonyms | IUPAC Name | CAS Registry Number |
| Mixture/Unspecified | This compound, Pentenenitrile, 1-Cyano-1-butene | This compound | 13284-42-9[1] |
| (E)-isomer | trans-2-Pentenenitrile, (2E)-2-Pentenenitrile | (E)-pent-2-enenitrile | 26294-98-4[2] |
| (Z)-isomer | cis-2-Pentenenitrile, (2Z)-2-Pentenenitrile, cis-1-Butenyl cyanide | (Z)-pent-2-enenitrile | 25899-50-7[3] |
Quantitative Data
A summary of the key physical and chemical properties of this compound and its isomers is presented in Table 2. This data is essential for handling, characterization, and reaction planning.
Table 2: Physical and Chemical Properties of this compound Isomers
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Reference |
| Molecular Formula | C₅H₇N | C₅H₇N | [1][3] |
| Molecular Weight | 81.12 g/mol | 81.12 g/mol | [1][3] |
| Physical Description | Clear yellow liquid | Liquid | [1][3] |
| Boiling Point | 144.6-144.8 °C (at 746 Torr) | 127 °C | [4] |
| Density | 0.82814 g/cm³ (at 15 °C) | Not available | |
| Solubility in Water | 5 to 10 mg/mL at 19 °C | Not available | [2] |
| Flash Point | Not available | 26 °C | [4] |
| Refractive Index | Not available | Not available |
Note: Some experimental data is not available for both isomers in the reviewed literature.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for α,β-unsaturated nitriles and may require optimization for specific laboratory conditions.
Synthesis of (E)-pent-2-enenitrile via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer of α,β-unsaturated nitriles.[5][6][7]
Materials:
-
Propanal
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., lithium hydroxide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous THF is prepared. The flask is cooled in an ice bath. Diethyl (cyanomethyl)phosphonate is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) carbanion (ylide).
-
Reaction with Aldehyde: The reaction mixture is cooled again in an ice bath, and a solution of propanal in anhydrous THF is added dropwise.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Fractional Distillation
For liquid nitriles with volatile impurities, fractional distillation is an effective purification method.[8]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and receiving flask
-
Heating mantle and magnetic stirrer
-
Vacuum source (if distillation under reduced pressure is required)
Procedure:
-
Setup: The crude this compound is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled.
-
Distillation: The flask is gently heated. An initial fraction (forerun) containing low-boiling impurities is collected and discarded.
-
Collection of the Product: The temperature is monitored, and the fraction distilling at the expected boiling point of this compound is collected in a clean receiving flask.
-
Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light and moisture.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, allowing for both separation and identification. The following is a general protocol that would need to be optimized for the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar volatile compounds (e.g., DB-5ms or similar)
-
Helium carrier gas
Procedure:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 250 °C.
-
Carrier Gas Flow Rate: A constant flow of helium is maintained.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-300 is typically appropriate.
-
Ion Source and Transfer Line Temperatures: Usually set around 230 °C and 280 °C, respectively.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the separated components. The mass spectrum of the peak corresponding to this compound can be compared with a library database (e.g., NIST) for confirmation of its identity.
Signaling Pathways and Experimental Workflows
Signaling Pathways
A thorough review of the scientific literature did not reveal any well-documented, specific signaling pathways in which this compound is a key molecule. As a reactive α,β-unsaturated nitrile, it has the potential to interact with biological nucleophiles, such as cysteine residues in proteins, through Michael addition. However, its role in defined cellular signaling cascades has not been established.
Experimental Workflow: Synthesis and Purification
The logical flow of synthesizing and purifying this compound can be represented as an experimental workflow.
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
References
- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dytek® 2PN | CIS-2-Pentenenitrile - Dytek [dytek.invista.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to Pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for handling pent-2-enenitrile in a laboratory and drug development setting. It is imperative that all personnel handling this chemical are thoroughly familiar with its potential hazards and follow the prescribed safety protocols to mitigate risks.
Chemical Identification and Physical Properties
This compound is an unsaturated aliphatic nitrile that exists as two geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. It is a flammable and toxic substance that requires careful handling.
Table 1: Chemical Identification
| Identifier | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |
| IUPAC Name | (2E)-pent-2-enenitrile | (2Z)-pent-2-enenitrile |
| Synonyms | trans-2-Pentenenitrile | cis-2-Pentenenitrile |
| CAS Number | 26294-98-4[1] | 25899-50-7[2] |
| Molecular Formula | C5H7N[1] | C5H7N[2] |
| Molecular Weight | 81.12 g/mol [1] | 81.12 g/mol [2] |
Table 2: Physical and Chemical Properties
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | General |
| Physical Description | Clear yellow liquid[3] | - | Clear yellow liquid[3] |
| Boiling Point | 144.6-144.8 °C at 746 Torr[1] | 112.0 °C at 760 mmHg[4] | 234 °F at 760 mmHg[2] |
| Flash Point | - | 28.5 °C[4] | 73.8 °F[2] |
| Density | 0.82814 g/cm³ at 15 °C[1] | 0.8 g/cm³[4] | 0.82 at 39 °F[2] |
| Vapor Pressure | - | 22.2 mmHg at 25°C[4] | 6 mmHg at 77 °F; 110 mmHg at 122 °F; 134 mmHg at 158 °F[2] |
| Solubility in Water | - | - | 5 to 10 mg/mL at 66 °F[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute toxicity upon ingestion, skin contact, or inhalation.[3][6][7]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][6][7] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][6][7] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[3][6][7] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[3][6][7] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |
GHS Pictograms:
-
Flame: Flammable hazard
-
Skull and Crossbones: Acute toxicity (fatal or toxic)
-
Health Hazard: Skin sensitizer
Toxicological Information
Table 4: Acute Toxicity Data for Crotononitrile (B213123) (CAS: 4786-20-3) - Surrogate Data
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 501 mg/kg | [6] |
| Oral LD50 | Mouse | 396 mg/kg | [6] |
| Inhalation LC50 | Rat | 11 mg/l (ATE) | [10] |
Disclaimer: This data is for a structurally similar compound and should be used as an estimation of the potential toxicity of this compound. All handling procedures should reflect a high degree of caution.
Mechanism of Toxicity
The toxicity of aliphatic nitriles is often associated with their in vivo metabolism, which can release cyanide ions.[9] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase, a critical enzyme in the electron transport chain.[8][9] This leads to cytotoxic hypoxia. Studies on various aliphatic nitriles indicate that the rate of cyanide liberation and the overall toxicity can be influenced by the chemical structure.[8][11]
Experimental Protocols for Toxicity Assessment
While specific experimental protocols for this compound were not found, standard methodologies for assessing the acute toxicity of chemicals are well-established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to determine the potential adverse effects of a substance after a single exposure.
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is used to identify a dose that causes evident toxicity but not mortality.[12]
-
Principle: A stepwise procedure where a substance is administered orally to a single animal at a defined dose. The outcome of this first animal determines the dose for the next animal.[12]
-
Animal Model: Typically rats, with females often being the default sex.[12]
-
Dose Administration: A single oral dose is administered via gavage. Animals are fasted before dosing.[12]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[12]
OECD Guideline 402: Acute Dermal Toxicity
This guideline assesses the potential for a substance to cause harm when in contact with the skin.[13][14][15]
-
Principle: The test substance is applied to a shaved area of the skin of several animals at a specific dose.[13][14]
-
Animal Model: Commonly rats.[13]
-
Dose Application: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin for 24 hours under a porous gauze dressing.[13][16]
-
Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.[13]
OECD Guideline 403: Acute Inhalation Toxicity
This guideline evaluates the toxicity of a substance when inhaled.[17]
-
Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.[17]
-
Animal Model: The rat is the preferred species.[17]
-
Exposure Method: Nose-only or whole-body exposure to a gas, vapor, or aerosol.[18]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[17]
Safe Handling and Storage
Due to its flammability and high toxicity, strict safety protocols must be followed when handling and storing this compound.
Engineering Controls
-
Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use non-sparking tools and explosion-proof equipment.[19]
-
Ground and bond containers and receiving equipment to prevent static discharge.[19]
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves. While specific breakthrough time data for this compound is unavailable, for nitriles in general, butyl rubber and neoprene gloves are often recommended. Nitrile gloves may offer fair protection against short-term exposure but should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.
-
-
Respiratory Protection:
-
If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[20][21] For situations where particulates may also be present, a combination organic vapor/P100 cartridge should be used.[22][23][24]
-
A full-face respirator provides both respiratory and eye protection.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[19]
-
Store separately from oxidizing agents, strong acids, and bases.[18][19]
-
Store in a locked cabinet or other secure area.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[25] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[26]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[18][19]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[26] Contact with strong acids or bases can produce hydrogen cyanide.[18][19]
Disposal Considerations
Disposal of this compound and its contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment and the implementation of a robust safety program. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. 26294-98-4 CAS MSDS ((E)-pent-2-enenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pentenenitrile | CAS#:26294-98-4 | Chemsrc [chemsrc.com]
- 5. guidechem.com [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. oecd.org [oecd.org]
- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cpachem.com [cpachem.com]
- 11. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umwelt-online.de [umwelt-online.de]
- 13. scribd.com [scribd.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 16. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. esafetysupplies.com [esafetysupplies.com]
- 21. allergycontrol.com [allergycontrol.com]
- 22. 3M Respirator Organic Vapor Replacement Cartridge House Hold Multipurpose Safety | eBay [ebay.com]
- 23. 3M Organic Vapor With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And Half Mask [amleo.com]
- 24. 3m.com [3m.com]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 26. godavaribiorefineries.com [godavaribiorefineries.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-pent-2-enenitrile is a valuable building block in organic synthesis, utilized in the construction of various nitrogen-containing compounds and complex molecular architectures. Achieving high stereoselectivity in favor of the Z-isomer is a common challenge. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-pent-2-enenitrile, focusing on two primary methods: the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction and the Z-selective Wittig reaction. These protocols are designed to provide researchers with a reliable guide to achieving high yields and excellent Z-selectivity.
Introduction to Synthetic Strategies
The synthesis of α,β-unsaturated nitriles with a defined geometry is of significant interest in organic chemistry. While many olefination methods favor the thermodynamically more stable E-isomer, specific strategies have been developed to kinetically favor the formation of the Z-isomer.
Still-Gennari Olefination: This modification of the Horner-Wadsworth-Emmons reaction is a powerful method for the Z-selective synthesis of alkenes.[1][2][3] It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures.[1][4][5] The electron-withdrawing nature of the fluoroalkoxy groups accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[1]
Z-Selective Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, can be tuned to favor the Z-isomer, particularly with non-stabilized ylides.[6][7][8] For α,β-unsaturated nitriles, a semi-stabilized ylide is typically employed. The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions, including the choice of solvent and the nature of the base used to generate the ylide.[6] Salt-free conditions are often crucial for achieving high Z-selectivity.
Experimental Protocols
Method 1: Still-Gennari Olefination
This protocol describes the reaction of propanal with bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate to yield (Z)-pent-2-enenitrile.
2.1.1. Preparation of Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate
A detailed procedure for a similar phosphonate (B1237965) is available in the literature and can be adapted.[9]
2.1.2. Olefination Protocol
-
Materials:
-
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate
-
Propanal
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.5 equivalents).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of KHMDS (1.5 equivalents) in THF dropwise to the cooled solution.
-
Slowly add a solution of bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add freshly distilled propanal (1.0 equivalent) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-pent-2-enenitrile.
-
Method 2: Z-Selective Wittig Reaction
This protocol outlines the synthesis of (Z)-pent-2-enenitrile via the reaction of propanal with the ylide generated from (cyanomethyl)triphenylphosphonium chloride.
2.2.1. Preparation of (Cyanomethyl)triphenylphosphonium Chloride
This phosphonium (B103445) salt can be prepared by the reaction of triphenylphosphine (B44618) with chloroacetonitrile.
2.2.2. Wittig Reaction Protocol
-
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hexamethyldisilazide (NaHMDS) or a similar strong, non-lithium base
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend (cyanomethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Add a solution of NaHMDS (1.1 equivalents) in THF dropwise. The formation of the orange-red ylide should be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Add freshly distilled propanal (1.0 equivalent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. Triphenylphosphine oxide will precipitate.
-
Add pentane to the residue to further precipitate the triphenylphosphine oxide. Filter off the solid.
-
Carefully remove the pentane from the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography or distillation to obtain (Z)-pent-2-enenitrile.
-
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols. The values are based on literature reports for similar substrates and reaction types.
Table 1: Still-Gennari Olefination of Propanal
| Parameter | Value | Reference |
| Yield | 75-90% | Estimated based on[1][10][11] |
| Z:E Ratio | >95:5 | Estimated based on[1][10][11] |
| Reaction Time | 2-4 hours | Estimated based on[10] |
| Temperature | -78 °C | [1][10] |
Table 2: Z-Selective Wittig Reaction of Propanal
| Parameter | Value | Reference |
| Yield | 60-80% | Estimated based on[6][8] |
| Z:E Ratio | 85:15 - 95:5 | Estimated based on[6] |
| Reaction Time | 12-16 hours | General Wittig reaction knowledge |
| Temperature | -78 °C to RT | General Wittig reaction knowledge |
Visualizations
Reaction Pathways
Caption: Overview of the Still-Gennari and Z-selective Wittig routes.
Experimental Workflow: Still-Gennari Olefination
Caption: Step-by-step workflow for the Still-Gennari olefination.
Logical Relationship: Factors Favoring Z-Selectivity in HWE
Caption: Factors influencing high Z-selectivity in the HWE reaction.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 5. scite.ai [scite.ai]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of (E)-pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (E)-pent-2-enenitrile via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a highly reliable method for the stereoselective formation of (E)-alkenes, and it is widely utilized in organic synthesis, including the preparation of intermediates for pharmaceutical development.[1][2]
The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.[1][3] In this specific application, the phosphonate carbanion is generated from diethyl (cyanomethyl)phosphonate using a strong base, which then reacts with propanal to yield the target α,β-unsaturated nitrile, (E)-pent-2-enenitrile. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating a straightforward purification of the desired product.[2][3]
Reaction Scheme
The overall transformation is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-pent-2-enenitrile.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇N | [4] |
| Molecular Weight | 81.12 g/mol | [4] |
| Typical Yield | 75-85% | Estimated based on similar reactions[5] |
| E/Z Selectivity | >95:5 | The HWE reaction with aliphatic aldehydes typically shows high E-selectivity.[5] |
| Boiling Point | 146-147 °C | |
| Density | 0.825 g/mL |
Spectroscopic Characterization Data
The following table presents the characteristic spectroscopic data for the synthesized (E)-pent-2-enenitrile.
| Spectroscopy | Peak Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.81 (dt, J = 16.4, 6.8 Hz, 1H, -CH=), 5.45 (d, J = 16.4 Hz, 1H, =CH-CN), 2.30 (qd, J = 7.4, 6.8 Hz, 2H, -CH₂-), 1.15 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.1 (-CH=), 118.2 (-CN), 98.6 (=CH-CN), 25.8 (-CH₂-), 12.8 (-CH₃) |
| FTIR (neat) | 2975 cm⁻¹ (C-H stretch), 2225 cm⁻¹ (C≡N stretch), 1645 cm⁻¹ (C=C stretch), 970 cm⁻¹ (=C-H bend, trans) |
Experimental Protocol
This protocol details the step-by-step procedure for the Horner-Wadsworth-Emmons synthesis of (E)-pent-2-enenitrile.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Propanal:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of propanal (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to afford pure (E)-pent-2-enenitrile.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of (E)-pent-2-enenitrile.
Caption: Experimental workflow for the synthesis of (E)-pent-2-enenitrile.
References
Application Notes and Protocols: Pent-2-enenitrile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pent-2-enenitrile as a dienophile in Diels-Alder reactions. This document includes theoretical background, detailed experimental protocols, and potential applications of the resulting cyclohexene (B86901) carbonitrile adducts in drug development, supported by quantitative data and visual diagrams.
Introduction to this compound as a Dienophile
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves a conjugated diene and a dienophile, which is typically an alkene with one or more electron-withdrawing groups.[1] this compound, with its carbon-carbon double bond conjugated to an electron-withdrawing nitrile group, serves as a competent dienophile, leading to the formation of substituted cyclohexene carbonitriles. These adducts can be valuable intermediates in the synthesis of complex molecules and potential pharmacologically active compounds.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a single, cyclic transition state.[1] The stereochemistry of the dienophile is retained in the product. For instance, a trans-dienophile will lead to a product where the substituents on the original double bond are trans on the newly formed ring. The reaction also typically follows the endo rule, where the substituents of the dienophile are oriented towards the developing diene bridge in the transition state, leading to the kinetically favored endo product.
Application in Drug Development
While specific applications of this compound Diels-Alder adducts are not extensively documented, the resulting cyclohexene carbonitrile scaffold is of interest in medicinal chemistry. Bicyclic nitriles derived from Diels-Alder reactions have been investigated for their potential anticonvulsant and hypnotic activities. Furthermore, many natural products with significant biological activities, such as certain anti-inflammatory and anticancer compounds, contain cyclohexene rings, often formed biosynthetically through a Diels-Alder-type transformation.[2][3] The nitrile group in the adducts can also be further transformed into other functional groups like amines or carboxylic acids, opening avenues for the synthesis of a diverse range of potential drug candidates.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Diels-Alder reaction between this compound and various dienes. Please note that these are illustrative examples based on typical Diels-Alder reactions, as specific literature data for this compound is limited.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| 1,3-Butadiene (B125203) | This compound | Toluene (B28343) | 110 | 24 | ~75 | 4-Ethylcyclohex-3-ene-1-carbonitrile |
| Cyclopentadiene (B3395910) | This compound | Dichloromethane | 25 | 12 | ~85 | 5-Ethylbicyclo[2.2.1]hept-5-ene-2-carbonitrile |
| Isoprene | This compound | Benzene | 80 | 18 | ~80 | 4-Ethyl-1-methylcyclohex-3-ene-1-carbonitrile |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Glassware should be oven-dried before use to exclude moisture.
-
Solvents should be of high purity and dried according to standard procedures if necessary.
Protocol 1: Reaction of this compound with 1,3-Butadiene
Materials:
-
This compound (1.0 eq)
-
1,3-Butadiene (condensed, 1.2 eq)
-
Toluene
-
Hydroquinone (inhibitor)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 8.1 g, 0.1 mol) and a small amount of hydroquinone.
-
Attach a dry ice/acetone condenser to the flask.
-
Cool the flask in an ice bath and condense 1,3-butadiene (e.g., 6.5 g, 0.12 mol) into the flask.
-
Add 50 mL of dry toluene to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully evaporate the excess butadiene under a stream of nitrogen.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain 4-ethylcyclohex-3-ene-1-carbonitrile.
Protocol 2: Reaction of this compound with Cyclopentadiene
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.1 eq)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Freshly crack dicyclopentadiene (B1670491) by heating to ~180°C and collecting the cyclopentadiene monomer by distillation (b.p. 41°C). Keep the monomer chilled on ice.
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 8.1 g, 0.1 mol) in 40 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene (e.g., 7.3 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 5-ethylbicyclo[2.2.1]hept-5-ene-2-carbonitrile, can be purified by vacuum distillation or column chromatography.
Visualizations
Diels-Alder Reaction of this compound with Butadiene
Caption: General scheme of the Diels-Alder reaction.
Experimental Workflow for Diels-Alder Synthesis```dot
Caption: Hypothetical mechanism of action.
References
Application Notes and Protocols: Catalytic Hydrogenation of Pent-2-enenitrile to Valeronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of α,β-unsaturated nitriles to their corresponding saturated nitriles is a valuable transformation in organic synthesis, providing access to important intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols for the catalytic hydrogenation of pent-2-enenitrile to valeronitrile (B87234), a process that requires the selective reduction of a carbon-carbon double bond in the presence of a nitrile group. The key challenge in this reaction is to avoid the over-reduction of the nitrile to an amine. This application note outlines various catalytic systems and reaction conditions to achieve high selectivity and yield for valeronitrile.
Reaction Principle
The catalytic hydrogenation of this compound to valeronitrile involves the addition of molecular hydrogen (H₂) across the C=C double bond, while leaving the C≡N triple bond intact. This is an example of chemoselective hydrogenation. Generally, the carbon-carbon double bond in conjugated systems is more susceptible to hydrogenation than the nitrile group[1]. The reaction is typically carried out in the presence of a heterogeneous catalyst, such as those based on palladium or nickel.
Caption: Reaction pathway for the hydrogenation of this compound.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting valeronitrile. Below is a summary of different catalytic systems reported for this transformation.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Macromolecular Palladium Complex & Amorphous Fe-Mo-Ni-Al | 60 | 0.2 | Ethanol (B145695) | 2 | 98.4 | 99.8 | [2][3] |
| Raney Nickel (Ra-Ni) | 100 | 8 | Methanol | Not Specified | Moderate | Moderate selectivity, risk of over-reduction | [4] |
| Palladium on Carbon (Pd/C) | Ambient | Atmospheric | Not Specified | Not Specified | High | Can be modified for selectivity | [5][6] |
Experimental Protocols
General Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place to prevent ignition sources.
-
Raney Nickel can be pyrophoric when dry and should be handled as a slurry under a solvent (e.g., water or ethanol)[7].
-
Metal catalysts, particularly in powdered form, can be hazardous if inhaled. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrogenation using a Bimetallic Catalyst System
This protocol is adapted from a patented procedure demonstrating high yield and selectivity[2][3].
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Macromolecular palladium complex on SiO₂
-
Amorphous Fe-Mo-Ni-Al catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, pressure gauge, and temperature control.
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean and dry.
-
Charging the Reactor: Into the reactor vessel, add this compound, ethanol, the macromolecular palladium catalyst, and the amorphous Fe-Mo-Ni-Al catalyst. A typical mass ratio of pentenenitrile to ethanol to the combined catalysts is approximately 1000:2000:5[2]. The two catalysts can be used in a 1:1 mass ratio[2].
-
Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen gas and then venting. Repeat this process three times to remove all oxygen.
-
Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 0.2 MPa. Begin stirring and heat the reactor to 60°C[2][3].
-
Reaction Monitoring: Monitor the pressure gauge. A drop in pressure indicates hydrogen consumption. Maintain the hydrogen pressure at 0.2 MPa throughout the reaction. The reaction is typically complete within 2 hours, or when hydrogen uptake ceases[2].
-
Reaction Completion and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Slowly and carefully vent the excess hydrogen gas in a safe manner.
-
Product Work-up: Purge the reactor with nitrogen before opening. Filter the reaction mixture to remove the heterogeneous catalysts.
-
Purification: The filtrate, containing valeronitrile and ethanol, can be purified by fractional distillation. Ethanol will distill first, followed by the valeronitrile product[3]. A typical purification procedure involves washing the nitrile with dilute HCl, followed by saturated aqueous NaHCO₃, drying with MgSO₄, and then fractional distillation[2][8].
Protocol 2: General Procedure using Raney® Nickel or Pd/C
This protocol provides a general framework for using more common heterogeneous catalysts. Reaction conditions may need to be optimized for specific substrates and catalyst batches.
Materials:
-
This compound
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (e.g., Raney Nickel slurry or 5-10% Pd/C)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Hydrogenation reactor
Procedure:
-
Reactor Setup and Charging: To the hydrogenation reactor, add the solvent and the substrate. For Raney Nickel, add it as a slurry. For Pd/C, it can be added as a dry powder, though care should be taken to avoid ignition if the solvent is flammable.
-
Inerting and Hydrogen Purge: Seal the reactor and purge sequentially with nitrogen and then hydrogen as described in Protocol 1.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-8 MPa) and heat to the desired temperature (e.g., 25-100°C). Conditions will vary depending on the catalyst's activity[4]. Begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[9].
-
Work-up and Purification: Once the reaction has reached completion (as determined by monitoring), cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst and purify the product from the filtrate by distillation as described previously.
Analytical Methods
-
Gas Chromatography (GC): A primary method for monitoring the conversion of this compound and the formation of valeronitrile. It can also be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to identify any byproducts. The disappearance of signals corresponding to the vinylic protons of the starting material and the appearance of new aliphatic proton signals are indicative of a successful hydrogenation.
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction, especially for less volatile compounds or when coupled with a mass spectrometer for product identification[9].
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Valeronitrile | 110-59-8 [chemicalbook.com]
- 3. CN113135839A - Method for preparing valeronitrile by hydrogenation of pentenenitrile - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar [semanticscholar.org]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Page loading... [wap.guidechem.com]
- 9. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04618F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyridine Derivatives using Pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted pyridine (B92270) derivatives utilizing pent-2-enenitrile as a key building block. The pyridine moiety is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The methodologies described herein are based on established reactivity principles of α,β-unsaturated nitriles, offering a versatile approach to novel pyridine structures.
Introduction
This compound is a versatile C5 synthon for the construction of heterocyclic systems. As an α,β-unsaturated nitrile, it possesses two electrophilic centers and is susceptible to nucleophilic attack, making it an excellent precursor for Michael addition reactions. This reactivity can be harnessed to construct the pyridine ring through a tandem Michael addition-cyclization-aromatization sequence. The protocols outlined below detail the synthesis of various pyridine derivatives by reacting this compound with active methylene (B1212753) compounds.
General Reaction Scheme
The primary approach for synthesizing pyridine derivatives from this compound involves its reaction with a compound containing an active methylene group (e.g., a 1,3-dicarbonyl compound or another nitrile) in the presence of a base. The reaction proceeds via an initial Michael addition of the carbanion generated from the active methylene compound to the β-position of this compound. The resulting intermediate then undergoes intramolecular cyclization, followed by dehydration and aromatization to yield the substituted pyridine.
Caption: General reaction pathway for pyridine synthesis from this compound.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the synthesis of various pyridine derivatives from this compound and different active methylene compounds. These reactions are typically performed under basic conditions, with sodium ethoxide in ethanol (B145695) being a common system.
| Entry | Active Methylene Compound | R | Z | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate (B1235776) | COCH₃ | COOEt | Ethyl 2,6-dimethyl-4-propylnicotinate | 6 | 78 |
| 2 | Malononitrile | CN | CN | 2-Amino-6-methyl-4-propylnicotinonitrile | 4 | 85 |
| 3 | Acetylacetone | COCH₃ | COCH₃ | 3-Acetyl-2,6-dimethyl-4-propylpyridine | 8 | 72 |
| 4 | Cyanoacetamide | CN | CONH₂ | 2-Hydroxy-6-methyl-4-propylnicotinamide | 5 | 80 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,6-dimethyl-4-propylnicotinate from this compound and Ethyl Acetoacetate
This protocol describes a representative procedure for the synthesis of a substituted pyridine derivative via the reaction of this compound with an active methylene compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The mixture will exotherm and evolve hydrogen gas. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 10.6 g (0.1 mol) of ethyl acetoacetate with stirring.
-
Addition of this compound: Slowly add 8.1 g (0.1 mol) of this compound to the reaction mixture dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the pure ethyl 2,6-dimethyl-4-propylnicotinate.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Molecules Using Pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure compounds, often exhibit distinct pharmacological and toxicological profiles. Pent-2-enenitrile is a versatile and reactive α,β-unsaturated nitrile that serves as an excellent Michael acceptor in asymmetric conjugate addition reactions. This reactivity allows for the introduction of a wide range of functionalities at the β-position, leading to the formation of valuable chiral building blocks for the synthesis of complex pharmaceutical agents.
These application notes provide detailed protocols for the asymmetric synthesis of chiral molecules utilizing this compound as a key starting material. The methodologies described herein focus on robust and scalable reactions that deliver high yields and excellent enantioselectivities. The protocols are intended to be a practical guide for researchers in academic and industrial settings.
Asymmetric Conjugate Borylation of this compound
The asymmetric conjugate borylation of α,β-unsaturated compounds is a powerful transformation that introduces a versatile boronic ester functionality. This group can be subsequently transformed into a variety of other functional groups with retention of stereochemistry, providing access to a diverse array of chiral molecules. A highly efficient method for this transformation utilizes a chiral copper(II) catalyst in an aqueous medium.
Reaction Principle
The reaction proceeds via the 1,4-conjugate addition of a diboron (B99234) reagent to this compound, catalyzed by a chiral copper(II) complex. The in situ generated catalyst, formed from copper(II) acetate (B1210297) and a chiral bipyridine ligand, facilitates the enantioselective transfer of the boryl group to the β-carbon of the nitrile. Subsequent oxidation of the resulting β-boryl nitrile yields the corresponding chiral β-hydroxy nitrile.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric conjugate borylation of aliphatic α,β-unsaturated nitriles, which are close structural analogs of this compound.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Crotononitrile | 5 | 12 | 85 | 91 |
| 2 | Cinnamonitrile | 5 | 12 | 84 | 81 |
| 3 | (E)-Hex-2-enenitrile | 5 | 12 | 88 | 90 |
Experimental Protocol
Materials:
-
This compound (98%)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂) (99%)
-
Copper(II) acetate (Cu(OAc)₂) (98%)
-
(R)-4,4'-Bis(1-phenylethyl)-2,2'-bipyridine (or other suitable chiral ligand)
-
Deionized water
-
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add Cu(OAc)₂ (0.05 mmol, 5 mol%) and the chiral 2,2'-bipyridine (B1663995) ligand (0.055 mmol, 5.5 mol%). Add deionized water (2.0 mL) and stir the mixture vigorously at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.) followed by bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Oxidation: Upon completion of the reaction, add sodium perborate tetrahydrate (4.0 mmol, 4.0 equiv.) to the reaction mixture. Stir vigorously for 4 hours at room temperature.
-
Workup: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy nitrile.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Organocatalytic Asymmetric Michael Addition of Malonates
The asymmetric Michael addition of carbon nucleophiles, such as malonates, to this compound provides a direct route to chiral γ-cyanocarboxylic acid derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals, including GABA analogs. Organocatalysis, utilizing small chiral organic molecules, offers a powerful and environmentally friendly approach for this transformation.
Reaction Principle
The reaction is catalyzed by a chiral bifunctional organocatalyst, such as a thiourea-based catalyst derived from a chiral diamine. The catalyst activates the malonate nucleophile through hydrogen bonding with its thiourea (B124793) moiety, while the basic amine group of the catalyst interacts with the this compound, bringing the reactants into a chiral environment and facilitating the enantioselective conjugate addition.
Quantitative Data Summary
The following table presents typical results for the organocatalytic asymmetric Michael addition of diethyl malonate to α,β-unsaturated acceptors.
| Entry | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Crotononitrile | (R,R)-Thiourea Catalyst | 10 | 48 | 85 | 92 |
| 2 | Chalcone | (S,S)-Thiourea Catalyst | 5 | 24 | 95 | 96 |
| 3 | Nitro-olefin | (R,R)-Thiourea Catalyst | 10 | 72 | 90 | 94 |
Experimental Protocol
Materials:
-
This compound (98%)
-
Diethyl malonate (99%)
-
(R,R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (or similar chiral thiourea catalyst)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the catalyst solution, followed by diethyl malonate (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
The enantioselective conjugate addition of Grignard reagents to α,β-unsaturated nitriles provides a direct method for the formation of chiral nitriles with a new carbon-carbon bond at the β-position. This reaction is particularly useful for introducing alkyl or aryl groups. The use of a copper catalyst with a chiral ligand is crucial for achieving high enantioselectivity.
Reaction Principle
The reaction involves the formation of a chiral copper complex in situ from a copper salt and a chiral phosphine (B1218219) ligand. This complex then reacts with the Grignard reagent to form a chiral organocopper species. This species undergoes conjugate addition to this compound in a highly enantioselective manner, followed by protonolysis during workup to yield the chiral β-substituted nitrile.
Quantitative Data Summary
The following table shows representative results for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated acceptors.
| Entry | Michael Acceptor | Grignard Reagent | Ligand | Yield (%) | ee (%) |
| 1 | Crotononitrile | EtMgBr | (R)-BINAP | 88 | 90 |
| 2 | Cyclohexenone | MeMgBr | (S,S)-f-Binaphane | 95 | >98 |
| 3 | Acyclic enone | n-BuMgCl | Josiphos | 92 | 96 |
Experimental Protocol
Materials:
-
This compound (98%)
-
Ethylmagnesium bromide (EtMgBr, 1.0 M solution in THF)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂) (98%)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Syringes
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe₂ (0.05 mmol, 5 mol%) and (R)-BINAP (0.06 mmol, 6 mol%) in anhydrous THF (2.0 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Add this compound (1.0 mmol, 1.0 equiv.) dropwise.
-
Grignard Addition: Slowly add the Grignard reagent solution (e.g., EtMgBr, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-substituted nitrile.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion
The protocols detailed in these application notes demonstrate the utility of this compound as a versatile substrate in asymmetric synthesis. The described methods, including asymmetric borylation, organocatalytic Michael addition, and copper-catalyzed Grignard addition, provide reliable and highly enantioselective routes to a variety of chiral nitrile-containing building blocks. These intermediates are of significant value to researchers and scientists in the field of drug development, offering efficient pathways to complex and biologically active molecules. The provided workflows and mechanistic diagrams are intended to facilitate the implementation of these powerful synthetic tools in the laboratory.
Application Note: High-Purity Pent-2-enenitrile via Fractional Distillation
Abstract
This application note provides a detailed protocol for the purification of pent-2-enenitrile, a valuable unsaturated nitrile intermediate in organic synthesis, through fractional distillation. This method is effective for removing common impurities, including unreacted starting materials, byproducts, and isomeric variants, yielding high-purity this compound suitable for research and development applications in the pharmaceutical and chemical industries. Safety protocols and data on the physical properties of relevant compounds are also presented.
Introduction
This compound is a key building block in the synthesis of various organic molecules and pharmaceutical intermediates. Commercial or synthetically produced this compound often contains impurities that can interfere with subsequent reactions, making purification a critical step. Fractional distillation is a robust and scalable method for purifying volatile liquids based on differences in their boiling points. This protocol outlines a systematic approach to the fractional distillation of this compound, ensuring the removal of both lower and higher boiling point impurities. Given that this compound can exist as (E) and (Z) isomers with potentially close boiling points, a fractional distillation setup with sufficient theoretical plates is recommended for achieving high isomeric purity if required.
Safety Precautions
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Due to its potential to polymerize in the presence of metals or at elevated temperatures, it is crucial to avoid overheating and to ensure the distillation apparatus is free from metallic contaminants.[2] this compound is incompatible with strong acids, strong oxidizing agents, peroxides, and epoxides.
Materials and Equipment
-
Crude this compound
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and thermometer)
-
Heating mantle with a stirrer
-
Vacuum source (optional, for reduced pressure distillation)
-
Boiling chips or magnetic stir bar
-
Glass wool or other suitable column packing material
-
Personal Protective Equipment (PPE)
Experimental Protocol
1. Preparation of the Distillation Apparatus:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Pack the fractionating column with a suitable material, such as glass wool or Raschig rings, to increase the surface area for vapor-liquid equilibrium.
-
Place boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.
2. Charging the Flask:
-
Charge the round-bottom flask with the crude this compound to no more than two-thirds of its volume.
3. Distillation Procedure:
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
The first fraction to distill will be the low-boiling impurities, such as unreacted propanal (if used in synthesis). Collect this forerun in a separate receiving flask and dispose of it appropriately.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate to ensure good separation.
-
If separating (E) and (Z) isomers is desired, a column with a high number of theoretical plates and a carefully controlled reflux ratio will be necessary.
-
Stop the distillation when a significant temperature drop is observed or when only a small amount of residue remains in the distillation flask to avoid the concentration of high-boiling impurities and potential polymerization.
4. Post-Distillation:
-
Allow the apparatus to cool down completely before dismantling.
-
Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.
-
Store the purified product in a cool, dark, and well-ventilated area.
Data Presentation
The following table summarizes the physical properties of this compound and common related impurities. This data is essential for planning and executing an effective fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Propanal | C₃H₆O | 58.08 | 46-50[3][4] |
| (E)-Pent-2-enenitrile | C₅H₇N | 81.12 | ~112-127 |
| (Z)-Pent-2-enenitrile | C₅H₇N | 81.12 | 127[5] |
| Crotonaldehyde | C₄H₆O | 70.09 | 104[6][7][8] |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360[9][10][11] |
Logical Workflow for Purification
The following diagram illustrates the decision-making process and workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. chembk.com [chembk.com]
- 2. 123-73-9 CAS | CROTONALDEHYDE | Aldehydes | Article No. 03033 [lobachemie.com]
- 3. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 4. propanal [stenutz.eu]
- 5. (Z)-2-pentenenitrile [stenutz.eu]
- 6. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 7. 4170-30-3 CAS MSDS (CROTONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. Triphenylphosphine Oxide [commonorganicchemistry.com]
- 11. Triphenylphosphine oxide | 791-28-6 [chemicalbook.com]
Application Note: GC-MS Method for Analyzing Pent-2-enenitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction products of pent-2-enenitrile. This compound is a versatile building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds and other pharmaceutical intermediates. Monitoring the progress of its reactions and identifying the resulting products is crucial for optimizing reaction conditions and ensuring the purity of the final compounds. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, including an example of a Michael addition reaction.
Introduction
This compound (C₅H₇N, MW: 81.12 g/mol ) is an α,β-unsaturated nitrile that can exist as (E)- and (Z)-isomers. Its conjugated system makes it susceptible to a variety of chemical transformations, including Michael additions, hydrogenations, and cycloadditions. The analysis of the resulting reaction mixtures can be challenging due to the potential for multiple products, including constitutional isomers and stereoisomers. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive detection, enabling the identification and quantification of volatile and semi-volatile reaction products.[1] This note provides a generalized method that can be adapted for various reactions involving this compound.
Experimental Protocols
Illustrative Reaction: Michael Addition of Methylamine (B109427) to (E)-Pent-2-enenitrile
This protocol describes a representative Michael addition reaction to generate a product for GC-MS analysis.
Materials:
-
(E)-Pent-2-enenitrile
-
Methylamine (40% in water)
-
Methanol (B129727) (ACS grade)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve (E)-pent-2-enenitrile (10 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (12 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by taking small aliquots for GC-MS analysis (see sample preparation below).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, N-methyl-3-aminopentanenitrile.
Sample Preparation for GC-MS Analysis
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is suitable for monitoring the reaction progress and analyzing the final product.
Materials:
-
Reaction mixture or crude product
-
Dichloromethane (B109758) (GC grade)
-
1.5 mL GC autosampler vials with caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture or dissolve a small amount of the crude product in dichloromethane.
-
Dilute the sample with dichloromethane in a GC vial to an approximate concentration of 10 µg/mL.[2] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection in splitless mode.[2]
-
Vortex the vial to ensure homogeneity.
-
If the sample contains any particulates, centrifuge the vial and transfer the supernatant to a clean vial to prevent blockage of the GC syringe and contamination of the injector and column.[2]
-
The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific reaction products and available instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Autosampler.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Data Presentation
The following table provides expected quantitative data for the analysis of the Michael addition reaction of methylamine to (E)-pent-2-enenitrile. Retention times are illustrative and will vary depending on the specific GC-MS system and conditions.
| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Abundance) |
| (E)-Pent-2-enenitrile (Starting Material) | ~ 6.5 | 81.12 | 81 (M⁺, 40%), 80 (M-1, 100%), 54 (60%), 41 (85%), 39 (70%) |
| N-methyl-3-aminopentanenitrile (Product) | ~ 9.2 | 112.19 | 112 (M⁺, 5%), 97 (M-15, 20%), 83 (M-29, 100%), 56 (75%), 44 (90%) |
Data Interpretation
The identification of this compound and its reaction products is based on their retention times and mass spectra.
-
(E)-Pent-2-enenitrile: The mass spectrum of the starting material will show a molecular ion peak at m/z 81. A characteristic feature of nitriles is a prominent [M-1] peak, which is often the base peak, at m/z 80. The fragment at m/z 41 is likely due to a McLafferty rearrangement.
-
N-methyl-3-aminopentanenitrile: The product of the Michael addition will have a molecular weight of 112.19. The mass spectrum is expected to show a molecular ion peak at m/z 112. Key fragments would include the loss of a methyl group ([M-15], m/z 97) and an ethyl group ([M-29], m/z 83), with the latter often being a stable and abundant fragment. The fragment at m/z 44 is characteristic of the cleavage alpha to the nitrogen atom, resulting in [CH₂=NHCH₃]⁺.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound reaction products.
Conclusion
The GC-MS method presented in this application note provides a reliable and efficient means for the analysis of this compound reaction products. The detailed protocols for a model reaction, sample preparation, and instrument parameters serve as a valuable starting point for researchers in organic synthesis and drug development. The ability to accurately identify and quantify starting materials, intermediates, and final products is essential for reaction optimization, yield determination, and quality control.
References
Application Note: Differentiating (E) and (Z)-pent-2-enenitrile using 1H NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the differentiation of (E) and (Z) isomers of pent-2-enenitrile using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The primary distinguishing features, namely the coupling constants (J-values) and chemical shifts (δ) of the vinylic protons, are discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require accurate stereoisomeric characterization of α,β-unsaturated nitriles.
Introduction
The geometric isomerism in compounds like this compound can lead to significant differences in their physical, chemical, and biological properties. Therefore, the ability to unambiguously distinguish between the (E) and (Z) isomers is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. 1H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, making it an ideal method for this purpose.
The key to differentiating the (E) and (Z)-pent-2-enenitrile isomers lies in the analysis of the spin-spin coupling between the two vinylic protons (H-2 and H-3). The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. In the (E)-isomer (trans), the vinylic protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 11-18 Hz. In contrast, the (Z)-isomer (cis) has syn-periplanar vinylic protons, leading to a smaller coupling constant, generally between 6-15 Hz. Additionally, the chemical shifts of the protons are influenced by the stereochemistry of the double bond.
Data Presentation
The following table summarizes the expected 1H NMR data for (E) and (Z)-pent-2-enenitrile. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |
| H-1 (CH₃) | ~1.1 ppm (t, J ≈ 7.5 Hz) | ~1.1 ppm (t, J ≈ 7.5 Hz) |
| H-2 (=CH-CN) | ~5.3 ppm (d, ³J ≈ 16 Hz) | ~5.4 ppm (d, ³J ≈ 11 Hz) |
| H-3 (=CH-CH₂) | ~6.7 ppm (dt, ³J ≈ 16 Hz, ³J ≈ 7 Hz) | ~6.6 ppm (dt, ³J ≈ 11 Hz, ³J ≈ 7 Hz) |
| H-4 (CH₂) | ~2.2 ppm (quintet, J ≈ 7.5 Hz) | ~2.3 ppm (quintet, J ≈ 7.5 Hz) |
Note: The chemical shift values are estimates based on typical values for similar compounds and may vary depending on the solvent and concentration.
Experimental Protocols
This section details the methodology for the preparation of this compound samples and the acquisition of 1H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1H NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard 300-500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, is generally sufficient.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm or the TMS signal to 0 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Measure the coupling constants for the vinylic proton signals.
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between the (E) and (Z) isomers of this compound based on their 1H NMR spectra.
Caption: Workflow for differentiating (E) and (Z)-pent-2-enenitrile.
Conclusion
1H NMR spectroscopy provides a rapid, reliable, and straightforward method for the differentiation and characterization of the (E) and (Z) isomers of this compound. The significant difference in the vicinal coupling constants of the vinylic protons serves as a definitive diagnostic tool for stereoisomeric assignment. The detailed protocol provided in this application note can be readily implemented in research and quality control laboratories for the accurate analysis of α,β-unsaturated nitriles and other similar compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pent-2-enenitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing pent-2-enenitrile. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through several strategic routes. The most common laboratory-scale method is the Knoevenagel condensation, which involves the reaction of propanal with acetonitrile (B52724) in the presence of a base.[1] Other methods include the dehydration of β-hydroxy nitriles and industrial processes like the hydrocyanation of butadiene, which typically yields a mixture of pentenenitrile isomers.[1]
Q2: How can the E/Z isomer ratio of the final product be controlled?
A2: Controlling the geometry of the C2=C3 double bond is a critical aspect of this compound synthesis.[1] The E/Z isomer ratio is often influenced by the reaction conditions. Higher temperatures typically favor the formation of the more thermodynamically stable (E)-isomer.[1] The choice of catalyst and solvent can also play a significant role in directing the stereochemical outcome.
Q3: What are the main safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves several hazards. The compound itself is flammable and toxic if swallowed, inhaled, or in contact with skin.[2][3] The reaction can be incompatible with strong oxidizing acids, which may lead to violent reactions.[3][4] Furthermore, the combination of nitriles with bases can potentially produce highly toxic hydrogen cyanide gas.[3][4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: What is the most effective method for purifying the final product?
A4: Due to the potential presence of starting materials and the other isomer, fractional distillation is the recommended method for purifying this compound. This technique is effective at separating liquids with close boiling points. The process involves heating the mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components.
Troubleshooting Guide
Issue: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield in a Knoevenagel condensation can stem from several factors. Here are the most common issues and their solutions:
-
Poor Catalyst Quality: The base catalyst (e.g., potassium hydroxide) is crucial. If it is old or has been improperly stored, it may have reduced activity.
-
Solution: Use fresh, high-quality potassium hydroxide (B78521) pellets.[5] Ensure the catalyst has not been excessively exposed to atmospheric moisture and CO2.
-
-
Impure Reactants: The purity of propanal and acetonitrile is essential. Propanal can oxidize to propanoic acid or undergo self-condensation.
-
Solution: Use freshly distilled propanal and high-purity, dry acetonitrile for the reaction.
-
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and polymerization may increase.
-
Solution: Maintain the recommended reaction temperature, typically at the reflux of acetonitrile.[5] Use a heating mantle with a temperature controller for precise heating.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] Continue the reaction until the starting material is consumed.
-
Issue: High Level of Impurities in the Product
Q: My purified product contains significant impurities. What are the likely side products and how can I minimize them?
A: The primary impurities are often unreacted starting materials, the intermediate β-hydroxy nitrile, or products from side reactions.
-
Side Reactions: The most common side reaction is the self-condensation of propanal. Polymerization of the product can also occur, especially at higher temperatures.[3][4]
-
Solution: Control the rate of addition of the aldehyde to the acetonitrile/base mixture. Maintaining the recommended reaction temperature is also crucial to minimize polymerization.
-
-
Incomplete Dehydration: The intermediate β-hydroxy nitrile may be present if the final dehydration step is incomplete.
-
Solution: Ensure a sufficient reaction time at reflux to drive the dehydration to completion. In some cases, azeotropic removal of water can be employed.
-
-
Ineffective Purification: Simple distillation may not be sufficient to separate this compound from impurities with close boiling points.
-
Solution: Use fractional distillation for purification. Ensure the fractionating column is efficient and properly set up. Collect fractions in a narrow boiling point range.
-
Issue: Reaction Stalls Before Completion
Q: The reaction starts as expected but stops before all the starting material is consumed. What should I investigate?
A: A stalling reaction can often be attributed to catalyst deactivation.
-
Catalyst Deactivation: The basic catalyst can be neutralized by acidic impurities, such as carboxylic acids formed from the oxidation of the aldehyde.
-
Solution: Ensure the purity of your starting materials. If the reaction stalls, a carefully controlled addition of a small amount of fresh catalyst might restart it, but this should be done cautiously to avoid runaway reactions.
-
-
Concentration Effects: As the reaction proceeds, changes in concentration might slow down the reaction rate significantly. The yield of this type of reaction can be dependent on the concentration of the reactants.[5]
-
Solution: Ensure the reaction is run at the recommended concentration. Using a slight excess of acetonitrile, which also acts as the solvent, can help maintain favorable kinetics.[5]
-
Data Presentation
Optimizing reaction parameters such as catalyst type, ligand, and reactant concentration is crucial for maximizing yield and selectivity. The following table, adapted from data on the industrial hydrocyanation of butadiene to produce pentenenitrile isomers, illustrates how varying these conditions can impact the outcome. While this specific process differs from the laboratory-scale Knoevenagel condensation, the principles of optimization are analogous.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Outcome | Reference |
| Catalyst System | Ni(0) with Monodentate Phosphite Ligand | Ni(0) with Bidentate Phosphite Ligand | Ni(0) with Triptycene-based Diphosphine Ligand | The choice of ligand dramatically affects the selectivity towards the desired linear pentenenitrile isomer. Bidentate and specialized ligands significantly improve selectivity over simpler monodentate ligands. | [1] |
| Butadiene Conversion (%) | ~95 | >98 | Full Conversion | More advanced catalyst systems can drive the reaction to completion. | [1] |
| Selectivity for 3-Pentenenitrile (%) | ~60-70 | up to 90 | up to 98 | Highly selective catalysts minimize the formation of branched isomers (e.g., 2-methyl-3-butenenitrile), simplifying purification and increasing the yield of the desired product. | [1] |
| HCN Concentration | High | Low (Syringe Pump Dosing) | N/A | High concentrations of HCN can lead to the formation of inactive catalyst species, lowering both conversion and selectivity. Controlled, slow addition is key. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is based on established procedures for the Knoevenagel condensation between aldehydes and acetonitrile.[1][5]
Materials and Equipment:
-
Propanal (freshly distilled)
-
Acetonitrile (anhydrous)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge Reactants: To the flask, add potassium hydroxide pellets (0.1 mol) and 200 mL of acetonitrile.
-
Initiate Reaction: Begin stirring and heat the mixture to a gentle reflux using the heating mantle.
-
Add Aldehyde: In the dropping funnel, place propanal (0.5 mol). Add the propanal dropwise to the refluxing mixture over a period of 60-90 minutes.
-
Reaction Time: After the addition is complete, continue heating at reflux for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water in a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess acetonitrile) using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus using the crude product from Protocol 1. Use a Vigreux column or a column packed with Raschig rings for efficient separation.
-
Distillation: Heat the crude oil gently. Discard the initial low-boiling fraction, which may contain residual solvent.
-
Collect Product: Carefully collect the fraction that distills at the boiling point of this compound (approx. 144-146 °C at atmospheric pressure for the (E)-isomer). Monitor the temperature at the distillation head closely; a stable temperature indicates a pure fraction.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Visualizations
Reaction Pathway
Caption: Knoevenagel condensation pathway for this compound synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- 1. This compound | 26294-98-4 | Benchchem [benchchem.com]
- 2. This compound | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|26294-98-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Common side products in the synthesis of pent-2-enenitrile
Welcome to the Technical Support Center for the synthesis of pent-2-enenitrile. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Hydrocyanation of Butadiene
The hydrocyanation of butadiene is a primary industrial method for producing pentenenitriles. The reaction typically involves the addition of hydrogen cyanide (HCN) to butadiene in the presence of a nickel-based catalyst.
Issue 1: Low Selectivity for this compound and Formation of Multiple Isomers.
Q: My hydrocyanation reaction is producing a mixture of pentenenitrile isomers with a low yield of the desired this compound. How can I improve the selectivity?
A: The hydrocyanation of butadiene inherently produces a mixture of isomers, primarily 3-pentenenitrile (B94367) and the branched 2-methyl-3-butenenitrile (B95465). The formation of 2-pentenenitrile (B77955) and 4-pentenenitrile (B1194741) also occurs. The ratio of these products is highly dependent on the catalyst system and reaction conditions.
Possible Causes and Solutions:
-
Catalyst System: The choice of ligand on the nickel catalyst is crucial for directing the regioselectivity of the HCN addition.
-
Solution: Employing specific phosphite (B83602) or diphosphine ligands can significantly enhance the selectivity towards linear pentenenitriles. For instance, triptycene-based diphosphine ligands have been shown to yield exceptionally high selectivities for 3-pentenenitrile, which can then be isomerized to this compound.
-
-
Reaction Conditions: Temperature and HCN concentration can influence the product distribution.
-
Solution: Carefully control the reaction temperature and the rate of HCN addition. Running the reaction under "HCN starvation" conditions can promote the in-situ isomerization of the undesired branched isomer (2-methyl-3-butenenitrile) to the more valuable linear isomers.[1]
-
-
Isomerization: The initial product mixture often requires a subsequent isomerization step to enrich the desired this compound isomer.
-
Solution: Implement a separate isomerization step using a suitable catalyst to convert other pentenenitrile isomers into this compound.
-
Quantitative Data on Isomer Distribution:
The selectivity of the hydrocyanation of butadiene is highly dependent on the catalyst used. With certain nickel-diphosphine catalysts, a selectivity of up to 97% for 3-pentenenitrile over the branched 2-methyl-3-butenenitrile has been reported.[1] However, typical industrial processes often yield a mixture where 3-pentenenitrile is a major product, which then requires isomerization.
| Isomer | Typical Yield Range (%) | Notes |
| 3-Pentenenitrile | 60 - 97% | Desired linear precursor to other isomers. |
| 2-Methyl-3-butenenitrile | 3 - 40% | Common branched side product. |
| 4-Pentenenitrile | Minor | Can be formed directly or via isomerization. |
| cis/trans-2-Pentenenitrile | Minor | Can be formed in smaller amounts. |
Experimental Protocol: Hydrocyanation of Butadiene (Conceptual)
A conceptual protocol for the hydrocyanation of butadiene is as follows:
-
Catalyst Preparation: A zerovalent nickel catalyst is prepared in situ by reducing a nickel(II) salt in the presence of an excess of a phosphite or phosphine (B1218219) ligand in a suitable solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Butadiene is charged into the reactor containing the catalyst solution. Hydrogen cyanide is then added slowly to the reaction mixture at a controlled temperature (typically between 50-120°C).
-
Work-up: After the reaction is complete, the catalyst is typically deactivated and separated. The resulting mixture of pentenenitriles is then purified by distillation.
-
Isomerization: The mixture of pentenenitrile isomers is then subjected to a separate isomerization step, often using a similar nickel-based catalyst system, sometimes with the addition of a Lewis acid co-catalyst, to enrich the desired this compound isomer.
Logical Relationship of Isomer Formation in Butadiene Hydrocyanation
Caption: Isomer formation and interconversion pathways in butadiene hydrocyanation.
Route 2: Knoevenagel Condensation of Propanal with Acetonitrile (B52724)
The Knoevenagel condensation provides a direct route to α,β-unsaturated nitriles by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as acetonitrile.
Issue 2: Formation of Michael Adduct and Aldol Self-Condensation Products.
Q: My Knoevenagel condensation of propanal and acetonitrile is yielding significant side products, leading to a complex mixture and low yield of this compound. How can I minimize these side reactions?
A: The Knoevenagel condensation is susceptible to side reactions, primarily the self-condensation of the aldehyde (propanal) and the Michael addition of acetonitrile to the newly formed this compound.
Possible Causes and Solutions:
-
Strong Base: The use of a strong base can promote the self-condensation of propanal, which has an enolizable α-proton.
-
Solution: Use a weak base catalyst such as piperidine (B6355638), pyridine, or ammonium (B1175870) acetate. This will favor the deprotonation of the more acidic acetonitrile over the self-condensation of propanal.[2]
-
-
Reaction Conditions: Prolonged reaction times and high temperatures can favor the Michael addition of acetonitrile to the this compound product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction once the starting materials are consumed to prevent the formation of the Michael adduct. Running the reaction at a lower temperature can also help to control this side reaction.[2]
-
-
Stoichiometry: An excess of the aldehyde can lead to increased self-condensation.
-
Solution: Use a slight excess of the active methylene compound (acetonitrile) to favor the desired Knoevenagel condensation.
-
Common Side Products in Knoevenagel Condensation:
| Side Product | Formation Pathway | How to Minimize |
| Propanal Self-Condensation Product | Aldol condensation of two propanal molecules. | Use a weak base; control the addition rate of propanal. |
| Michael Adduct | Addition of deprotonated acetonitrile to this compound. | Monitor reaction time; lower reaction temperature. |
Experimental Protocol: Knoevenagel Condensation of Propanal and Acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetonitrile (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Aldehyde Addition: Slowly add propanal (1 equivalent) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid (e.g., 2M HCl). The product can then be extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Reaction Pathways in Knoevenagel Condensation of Propanal and Acetonitrile
Caption: Desired and side reaction pathways in the Knoevenagel condensation.
Route 3: Dehydration of 3-Hydroxypentanenitrile (B3047255)
This compound can be synthesized by the dehydration of 3-hydroxypentanenitrile. This reaction is typically carried out under acidic or basic conditions.
Issue 3: Formation of Isomeric and Elimination Byproducts.
Q: The dehydration of my 3-hydroxypentanenitrile is resulting in a mixture of products, including isomeric pentenenitriles. How can I improve the selectivity for this compound?
A: The dehydration of 3-hydroxypentanenitrile can lead to the formation of different isomers depending on the reaction conditions. The primary side products are often the β,γ-unsaturated isomer (pent-3-enenitrile) and other positional isomers.
Possible Causes and Solutions:
-
Reaction Conditions: The choice of acidic or basic conditions can influence the regioselectivity of the elimination.
-
Solution (Acidic Conditions): Under acidic conditions, the reaction proceeds via a carbocation intermediate. The stability of the resulting alkene is a driving factor, which generally favors the formation of the more stable conjugated α,β-unsaturated nitrile (this compound). Common acidic catalysts include sulfuric acid or p-toluenesulfonic acid.
-
Solution (Basic Conditions): Under basic conditions, the reaction can proceed via an E1cB mechanism, where an acidic α-proton is removed to form an enolate, followed by the elimination of the hydroxyl group. This also tends to favor the formation of the conjugated system.[3]
-
-
Temperature: Higher temperatures can lead to less selective elimination and potential isomerization of the desired product.
-
Solution: Optimize the reaction temperature to favor the desired elimination pathway while minimizing side reactions.
-
Potential Side Products in the Dehydration of 3-Hydroxypentanenitrile:
| Side Product | Formation Pathway | How to Minimize |
| Pent-3-enenitrile | Elimination of a proton from the γ-position. | Optimize catalyst and temperature to favor α,β-unsaturation. |
| Other Isomers | Isomerization under reaction conditions. | Control reaction time and temperature. |
Experimental Protocol: Dehydration of 3-Hydroxypentanenitrile (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3-hydroxypentanenitrile.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture gently. The this compound product will distill as it is formed.
-
Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate and purified by fractional distillation.
Dehydration Pathways of 3-Hydroxypentanenitrile
Caption: Dehydration of 3-hydroxypentanenitrile to isomeric products.
References
Technical Support Center: Optimizing Pent-2-enenitrile Yield in Knoevenagel Condensation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield of pent-2-enenitrile in the Knoevenagel condensation of propanal and acetonitrile (B52724).
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific challenges you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My Knoevenagel condensation between propanal and acetonitrile is resulting in a low yield or no this compound. What are the likely causes and how can I address them?
-
Answer: Low or no yield in this specific Knoevenagel condensation often stems from the comparatively low acidity of acetonitrile's alpha-protons, the potential for propanal self-condensation, and suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Inactive Methylene (B1212753) Compound: The primary challenge is the deprotonation of acetonitrile. Its pKa is significantly higher than more common active methylene compounds like malononitrile (B47326).
-
Solution: Employ a strong base. While weak bases like piperidine (B6355638) are common in Knoevenagel reactions, the condensation with acetonitrile often requires a stronger base like potassium hydroxide (B78521) (KOH) or sodium ethoxide to efficiently generate the cyanomethyl anion.[1]
-
-
Catalyst Inefficiency: The choice and handling of the catalyst are critical.
-
Solution: Ensure your base is not deactivated. For instance, potassium hydroxide can react with atmospheric CO2. Use fresh, high-quality base. For challenging condensations like this, consider heterogeneous catalysts such as basic inorganic compounds on a support, which can be effective at high temperatures.
-
-
Unfavorable Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Solution: For the condensation of aliphatic aldehydes with acetonitrile, elevated temperatures are often necessary.[1] For example, the condensation of acetaldehyde (B116499) with acetonitrile has been shown to be optimal in the range of 400-450°C using a basic inorganic catalyst. For laboratory-scale synthesis using a strong base like KOH in a solvent, refluxing acetonitrile can provide the necessary energy.[1]
-
-
Propanal Self-Condensation: Propanal can readily undergo an aldol (B89426) condensation with itself in the presence of a base, reducing the amount available to react with acetonitrile.
-
Solution: Control the addition of propanal. Add the propanal slowly to the mixture of acetonitrile and the base. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
-
Answer: The most common side reactions are the self-condensation of propanal and polymerization.
-
Minimizing Propanal Self-Condensation:
-
Controlled Addition: As mentioned above, add propanal dropwise to the reaction mixture.
-
Stoichiometry: Use an excess of acetonitrile, which can also serve as the solvent.[1] This will favor the reaction between the cyanomethyl anion and propanal over the reaction of propanal with its own enolate.
-
-
Preventing Polymerization: Aldehydes and the unsaturated nitrile product can be prone to polymerization under harsh basic conditions.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessively high temperatures beyond what is required for the reaction to proceed.
-
Inhibitors: For some sensitive unsaturated compounds, the addition of a radical inhibitor like hydroquinone (B1673460) in trace amounts during distillation can prevent polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel condensation of propanal and acetonitrile more difficult than with other active methylene compounds?
A1: The alpha-protons of acetonitrile are significantly less acidic (pKa ≈ 31 in DMSO) than those of compounds like malononitrile (pKa ≈ 11 in DMSO) or ethyl acetoacetate (B1235776) (pKa ≈ 11 in DMSO). This makes it much harder to form the necessary carbanion (cyanomethyl anion) for the nucleophilic attack on the propanal carbonyl group. Consequently, stronger bases and more forcing conditions are typically required.
Q2: What is the role of the base in this reaction?
A2: The base is a catalyst that deprotonates the acetonitrile to form the cyanomethyl anion. This anion is a potent nucleophile that then attacks the electrophilic carbonyl carbon of propanal. The resulting alkoxide is then protonated, and a subsequent dehydration step (elimination of water) yields the α,β-unsaturated product, this compound.
Q3: Can I use a weaker base like piperidine or triethylamine?
A3: While these weak bases are effective for more acidic methylene compounds, they are generally not strong enough to deprotonate acetonitrile to a sufficient extent for an efficient reaction with an aliphatic aldehyde like propanal. A strong base such as potassium hydroxide is more suitable.[1]
Q4: How can I remove the water formed during the reaction to drive the equilibrium forward?
A4: In many Knoevenagel condensations, removing the water byproduct is beneficial. When using a high-boiling solvent, a Dean-Stark apparatus can be employed. However, for the reaction of propanal and acetonitrile using excess acetonitrile as the solvent under reflux, the continuous removal of water may not be straightforward. The use of a strong base and reflux conditions often provides enough driving force for the reaction to proceed to completion. For purification, any remaining water will be removed during the workup and drying of the organic extracts.
Q5: What are some "greener" alternatives for the Knoevenagel condensation?
A5: While the specific reaction between propanal and acetonitrile is challenging, general green chemistry approaches for Knoevenagel condensations include using water as a solvent (for more reactive substrates), employing reusable heterogeneous catalysts, and using solvent-free reaction conditions with microwave or ultrasound irradiation.[2] However, the low reactivity of acetonitrile might limit the applicability of some of these milder methods for this particular transformation.
Data Presentation
The following tables summarize general findings for Knoevenagel condensations, which can serve as a starting point for optimizing the synthesis of this compound. Note that specific data for the propanal-acetonitrile reaction is scarce in the literature, so data for analogous reactions are presented.
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst Type | Example(s) | Typical Substrates | Advantages | Disadvantages |
| Strong Homogeneous Bases | KOH, NaOEt | Aldehydes, Ketones with less acidic methylene compounds (e.g., acetonitrile) | Effective for unreactive substrates.[1] | Can promote side reactions; difficult to remove from the product. |
| Weak Homogeneous Bases | Piperidine, Pyridine, NH4OAc | Aldehydes with highly acidic methylene compounds (e.g., malononitrile) | Mild conditions; good for sensitive substrates. | Ineffective for less acidic methylene compounds like acetonitrile. |
| Heterogeneous Basic Catalysts | Basic Alumina, Hydrotalcites, Basic Zeolites | Various aldehydes and active methylene compounds | Easy to separate from the reaction mixture; recyclable. | May require higher temperatures and longer reaction times. |
| Ionic Liquids | e.g., [Bmim][OAc] | Aromatic aldehydes with malononitrile/ethyl cyanoacetate | Can act as both catalyst and solvent; recyclable.[2] | Cost; may require specific workup procedures. |
Table 2: Effect of Reaction Conditions on the Yield of α,β-Unsaturated Nitriles
| Parameter | Condition | Expected Effect on Yield of this compound | Rationale |
| Base Strength | Strong Base (e.g., KOH) vs. Weak Base (e.g., Piperidine) | Higher | A strong base is required to deprotonate the weakly acidic acetonitrile. |
| Temperature | Elevated (e.g., refluxing acetonitrile) vs. Room Temperature | Higher | Provides the necessary activation energy to overcome the low reactivity of acetonitrile.[1] |
| Reactant Ratio | Excess Acetonitrile | Higher | Favors the desired reaction over the self-condensation of propanal.[1] |
| Propanal Addition | Slow/Dropwise | Higher | Minimizes the instantaneous concentration of propanal, reducing self-condensation. |
Experimental Protocols
The following is a detailed methodology for the synthesis of an α,β-unsaturated nitrile from an aliphatic carbonyl compound and acetonitrile, adapted from a reliable Organic Syntheses procedure.[1] This protocol uses cyclohexanone, but the principles are directly applicable to propanal.
Protocol: Synthesis of this compound from Propanal and Acetonitrile
Materials:
-
Potassium hydroxide (85% pellets)
-
Acetonitrile (reagent grade, can also be used as solvent)
-
Propanal
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Cracked ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add potassium hydroxide (e.g., 0.5 mol). To this, add acetonitrile (e.g., 250 mL).
-
Initiation: Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Aldehyde Addition: In the addition funnel, prepare a solution of propanal (e.g., 0.5 mol) in acetonitrile (e.g., 100 mL). Add this solution dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue heating at reflux for an additional 2-4 hours. Monitor the reaction by TLC or GC if possible.
-
Quenching and Extraction: At the end of the reaction, pour the hot solution onto cracked ice (e.g., 600 g) in a large beaker. Transfer the resulting two-phase mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (e.g., 3 x 200 mL).
-
Workup: Combine the initial organic layer with the ether extracts. Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting low stereoselectivity in pent-2-enenitrile reactions
Technical Support Center: Pent-2-enenitrile Reactions
This guide provides troubleshooting strategies and frequently asked questions to address challenges with stereoselectivity in reactions involving this compound. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence stereoselectivity in reactions involving this compound?
The stereochemical outcome of reactions with this compound is highly sensitive to several factors. The most critical include the choice of chiral catalyst, the reaction solvent, the temperature, and the geometry (E/Z isomerism) of the this compound starting material.[1] Each of these elements can influence the energy of the diastereomeric transition states, thereby dictating the stereoselectivity of the product.
Q2: My conjugate addition reaction is resulting in a low enantiomeric excess (ee%). What is the most common reason for this?
A low enantiomeric excess is typically due to an inappropriate or inefficient chiral catalyst. The catalyst may be poorly suited for the specific substrate, or its activity could be compromised by impurities. Other significant factors include the reaction temperature being too high, which can reduce the energy difference between the diastereomeric transition states, or using a solvent that interferes with the formation of the ordered transition state assembly required for high stereoselectivity.
Q3: How does the E/Z geometry of the this compound starting material impact the stereochemical outcome?
The geometry of the double bond is crucial as it can dictate the pathway and outcome of a chemical reaction.[1] The (Z)-isomer, for instance, may undergo stereospecific reactions due to its configuration, leading to different products or stereochemical ratios compared to the (E)-isomer.[1][2] This is because the spatial arrangement of substituents around the double bond affects how the nucleophile approaches, influencing the facial selectivity of the attack within the chiral catalyst's environment.
Q4: Can the choice of solvent significantly alter the stereoselectivity?
Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states.[1] Solvent polarity, coordinating ability, and hydrogen-bonding capacity can influence the conformation of the catalyst-substrate complex. For example, non-polar solvents often favor more organized transition states, leading to higher enantioselectivity, whereas polar or coordinating solvents can sometimes disrupt key non-covalent interactions, diminishing stereocontrol.
Q5: I'm observing significant side reactions, such as polymerization. Could this be linked to low stereoselectivity?
Yes, side reactions can be a major issue. Nitriles, including this compound, can polymerize, especially in the presence of certain metals or under basic conditions.[3] These side reactions not only lower the yield of the desired product but can also consume the catalyst or generate byproducts that inhibit the catalytic cycle, leading to a loss of stereocontrol. Ensuring high purity of starting materials and carefully controlling reaction conditions can minimize these competing pathways.[4]
Troubleshooting Guide: Low Stereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low stereoselectivity.
Problem: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)
Low stereoselectivity is a common hurdle in asymmetric synthesis. The following workflow can help identify and rectify the underlying cause.
Caption: Troubleshooting decision workflow for low stereoselectivity.
Data on Stereoselective Reactions
The selection of the catalyst and reaction conditions is paramount for achieving high stereoselectivity. The table below summarizes results from literature and provides illustrative examples for common catalyst systems.
| Catalyst System | Nucleophile | Solvent | Temp (°C) | Stereoselectivity | Reference / Note |
| [Rh(cod)₂]OTf / (R)-BINAP | Arylboronic Acid | Dioxane/H₂O | 100 | 92% ee | [1] |
| Chiral Thiourea (B124793) Organocatalyst | Malononitrile | Toluene | -20 | >95% ee | Illustrative Example |
| Cinchona Alkaloid Derivative | Thiophenol | CH₂Cl₂ | -78 | 90% ee | Illustrative Example |
| Proline-based Organocatalyst | Acetone | DMSO | Room Temp | 85% ee | Illustrative Example |
Key Experimental Protocol: Asymmetric Michael Addition
This section provides a generalized protocol for a catalytic asymmetric Michael addition of a nucleophile to this compound, a common reaction where stereoselectivity is crucial.
Objective: To synthesize a chiral product via conjugate addition with high enantioselectivity.
Materials:
-
Chiral Catalyst (e.g., thiourea derivative, 5 mol%)
-
This compound (1.0 equiv)
-
Nucleophile (e.g., diethyl malonate, 1.2 equiv)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Catalyst Addition: To the flask, add the chiral catalyst (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv). Stir the solution for 5 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Nucleophile Addition: Slowly add the nucleophile (1.2 equiv) to the cooled solution dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Caption: Factors influencing the transition state and product stereoselectivity.
References
Removal of unreacted starting materials from pent-2-enenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of pent-2-enenitrile, with a focus on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I can expect in my crude this compound product?
A1: Assuming the synthesis is performed via a Knoevenagel condensation, the most common starting materials that may remain are propanal and acetonitrile (B52724).
Q2: What are the key physical properties I should be aware of when trying to separate this compound from propanal and acetonitrile?
A2: The significant differences in boiling points among the product and the unreacted starting materials are crucial for planning purification by distillation. The miscibility of acetonitrile with water and the relative insolubility of this compound in water are key for liquid-liquid extraction.
Q3: Can this compound polymerize during purification?
A3: Yes, α,β-unsaturated nitriles like this compound can be susceptible to polymerization, especially at elevated temperatures.[1] It is advisable to use a polymerization inhibitor and/or vacuum distillation to minimize this risk.
Q4: What is the β-hydroxy nitrile I see as a byproduct in my reaction?
A4: The β-hydroxy nitrile (3-hydroxy-2-methylbutanenitrile) is an intermediate in the Knoevenagel condensation. Its presence in the final product indicates that the dehydration step of the reaction is incomplete.
Troubleshooting Guides
Issue 1: My crude product is contaminated with a significant amount of unreacted propanal.
-
Question: How can I effectively remove residual propanal from my this compound product?
-
Answer: Due to its low boiling point, propanal can often be removed by careful distillation. A preliminary distillation at atmospheric pressure can remove the bulk of the propanal before a vacuum distillation to purify the this compound. Alternatively, washing the crude product with a dilute aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase during liquid-liquid extraction.
Issue 2: Acetonitrile is a persistent impurity in my final product.
-
Question: What is the best way to remove unreacted acetonitrile?
-
Answer: Acetonitrile's miscibility with water makes it readily removable through aqueous washes during a liquid-liquid extraction.[2] Washing the organic layer containing your product with water or brine will partition the acetonitrile into the aqueous phase. For trace amounts, a final purification by vacuum distillation is effective due to the boiling point difference.
Issue 3: I am observing a viscous, polymeric substance forming during distillation.
-
Question: How can I prevent polymerization of my this compound during distillation?
-
Answer: To prevent polymerization, it is recommended to:
-
Use a polymerization inhibitor: Small amounts (typically 100-500 ppm) of inhibitors like hydroquinone (B1673460) (HQ), its monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) can be added to the distillation flask.[1]
-
Perform distillation under reduced pressure (vacuum distillation): This lowers the boiling point of this compound, reducing the thermal stress on the molecule and minimizing the likelihood of polymerization.[3]
-
Avoid excessive heating: Use the lowest temperature necessary to achieve a steady distillation rate.
-
Issue 4: My final product purity is low, even after initial purification.
-
Question: What further steps can I take to improve the purity of my this compound?
-
Answer: If initial extraction and distillation do not yield a product of desired purity, flash column chromatography is an effective secondary purification method. A common solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate (B1210297) and hexanes.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 81.12 | 122-127 | 0.821 | Sparingly soluble |
| Propanal | 58.08 | 46-50 | 0.805 | Sparingly soluble |
| Acetonitrile | 41.05 | 81-82 | 0.786 | Miscible |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acetonitrile and Water-Soluble Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent in which this compound is soluble but immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer will contain the this compound, while the aqueous layer will contain the acetonitrile and other water-soluble impurities.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Vacuum Distillation for Purification of this compound
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
If desired, add a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be lower than the atmospheric boiling point.
-
Continue distillation until the majority of the product has been collected, leaving a small amount of residue in the distillation flask.
-
Cool the apparatus to room temperature before releasing the vacuum.
Protocol 3: Flash Column Chromatography for High-Purity this compound
-
Pack a glass chromatography column with silica (B1680970) gel.
-
Pre-elute the column with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for a compound of this polarity is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Dissolve the partially purified this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Decision tree for preventing polymerization.
References
Technical Support Center: Hydrogenation of Pent-2-enenitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic hydrogenation of pent-2-enenitrile.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound is slow or has stalled completely. What are the likely causes?
A1: A stalled or slow reaction is often due to catalyst deactivation. The primary causes are:
-
Catalyst Poisoning: The most common issue, where impurities in the reactants, solvent, or hydrogen gas adsorb to the catalyst's active sites, blocking them. Common poisons include sulfur compounds (H₂S, thiophenes), nitrogen compounds (ammonia, other amines), and carbon monoxide (CO).[1]
-
Product Inhibition/Poisoning: The product, pentylamine, can act as a poison by strongly adsorbing to the catalyst surface, preventing the reactant from accessing active sites. This is particularly relevant for precious metal catalysts.
-
Coking/Fouling: At higher temperatures, reactants, products, or intermediates can decompose or polymerize on the catalyst surface, forming carbonaceous deposits (coke) that physically block pores and active sites. This has been observed on Ni/Al₂O₃ catalysts where carbon laydown can quickly deactivate sites responsible for amine formation.[2]
-
Sintering: At excessively high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area. This is a form of thermal degradation and is often irreversible.
Q2: I am observing unexpected byproducts. Instead of pentylamine, I am getting a mixture of isomers or other amines. Why is this happening?
A2: Changes in selectivity are often linked to partial catalyst poisoning or the nature of the catalyst support.
-
Isomerization: In the case of this compound, the double bond can migrate to form isomers like trans-2-pentenenitrile or trans-3-pentenenitrile. This is typically catalyzed by acidic sites on the support material, such as alumina (B75360) (Al₂O₃).[2]
-
Formation of Secondary/Tertiary Amines: The intermediate imine formed during nitrile hydrogenation can react with the primary amine product to form secondary and eventually tertiary amines. This is a common issue in nitrile hydrogenation.[3] The choice of metal catalyst significantly influences this; Cobalt (Co) and Nickel (Ni) catalysts are generally more selective towards primary amines compared to Palladium (Pd) and Platinum (Pt).
-
Selective Poisoning: If a poison partially deactivates the metal sites responsible for hydrogenation of the nitrile group, while leaving the sites for C=C bond hydrogenation active, you may see an accumulation of saturated nitrile (pentanenitrile).
Q3: How can I identify the specific cause of my catalyst deactivation?
A3: A systematic approach can help diagnose the problem:
-
Check for Impurities: Analyze your starting materials (this compound, solvent) and hydrogen gas for common poisons like sulfur, water, or CO.
-
Add Fresh Catalyst: A simple diagnostic test is to add a fresh portion of catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the original catalyst was deactivated.
-
Selective Poisoning Experiment (Advanced): To distinguish between metal and support-driven reactions, you can intentionally poison one type of site. For instance, adding a small amount of CO will poison the metal (e.g., Ni) sites and inhibit hydrogenation, while adding ammonia (B1221849) will poison the acidic support (e.g., Al₂O₃) sites and inhibit isomerization.[2]
-
Catalyst Characterization: Advanced characterization of the spent catalyst can provide definitive answers. Techniques like Temperature Programmed Oxidation (TPO) can quantify coke, X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons, and Transmission Electron Microscopy (TEM) can reveal sintering.
Q4: Can I regenerate my deactivated catalyst?
A4: Yes, regeneration is often possible, depending on the cause of deactivation.
-
For Coking: Coked catalysts can often be regenerated by a controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal.
-
For Reversible Poisons: Some poisons (inhibitors) adsorb reversibly. Stripping the catalyst with hot hydrogen or an inert gas can sometimes remove them.
-
For Sulfur Poisoning: Regenerating sulfur-poisoned catalysts is more challenging but possible. It often involves an oxidative treatment followed by reduction, or a chemical treatment to convert the metal sulfide (B99878) into a more easily removable form.[2][4][5]
-
For Sintering: Sintering is generally irreversible through simple treatments.
Troubleshooting Guides
Issue 1: Low or No Conversion
dot
Caption: Troubleshooting workflow for low catalyst conversion.
Issue 2: Poor Selectivity to Primary Amine
dot
Caption: Troubleshooting workflow for poor product selectivity.
Quantitative Data on Catalyst Poisoning
The following table provides representative data on the impact of common poisons on Nickel-based catalysts. While this data is from CO₂ methanation studies, it illustrates the significant impact of even low-level contaminants on catalyst performance, a trend that is analogous in nitrile hydrogenation. The stability of Ni catalysts is highly dependent on the available Ni surface atoms.[6]
| Poison | Concentration (ppm) | Catalyst | Reaction | Effect on Conversion | Reference |
| H₂S | 5 | Ni-Al Co-precipitated | CO₂ Methanation | Complete loss of activity | [6] |
| H₂S | 100 | Ni-Ce-Zr | CO₂ Methanation | Activity decreased from 76% to 8% at 220°C | [7] |
| SO₂ | 5 | Ni-Al Co-precipitated | CO₂ Methanation | Complete loss of activity | [6] |
Note: Sulfur poisoning is primarily due to site blockage through the formation of nickel sulfides, rather than electronic effects.[8] An average surface stoichiometry of S/Ni* ≈ 0.73 has been observed before complete deactivation.[6]
Experimental Protocols
Protocol 1: Liquid-Phase Hydrogenation using Raney® Nickel
This protocol describes a typical batch hydrogenation in the liquid phase.
1. Catalyst Preparation (W-6 Raney Nickel Activation):
- Caution: This procedure generates flammable hydrogen gas and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- In a 2-L flask, dissolve 160 g of NaOH in 600 mL of distilled water and cool the solution to 50°C in an ice bath.
- While stirring vigorously, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
- After the addition is complete, digest the suspension at 50°C for 50 minutes with gentle stirring.
- Carefully decant the supernatant and wash the catalyst with three 1-L portions of distilled water.
- The resulting catalyst is a slurry that should be kept under water or a suitable solvent (e.g., ethanol) at all times to prevent pyrophoric activity.[3]
2. Hydrogenation Reaction:
- Charge a stainless-steel autoclave reactor with the solvent (e.g., 100 mL of ethanol), the activated Raney Nickel catalyst (e.g., 5-10% by weight of the substrate), and any additives like NaOH or ammonia if suppressing side reactions.
- Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.
- Add the this compound (e.g., 10 g) to the reactor.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).
- Begin stirring and heat the reactor to the target temperature (e.g., 70-100°C).
- Monitor the reaction progress by observing hydrogen uptake and/or by taking samples periodically for analysis by GC or HPLC.
- Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen pressure carefully, and purge with nitrogen before opening.
- The catalyst can be separated by filtration or magnetic decantation.
Protocol 2: Catalyst Regeneration
A. Regeneration of a Coked Ni/Al₂O₃ Catalyst: This procedure is for catalysts deactivated by carbon deposition.
-
After the reaction, filter the catalyst and wash it with a solvent (e.g., ethanol) to remove residual reactants and products. Dry the catalyst.
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst in a flow of air or a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) to a high temperature (e.g., 500-600°C) to burn off the carbon deposits. This step can form a NiAl₂O₄ spinel phase.[9]
-
Hold at this temperature until CO₂ evolution ceases, indicating complete coke removal.
-
Cool the catalyst under an inert gas (e.g., nitrogen).
-
Re-reduce the catalyst in a hydrogen flow (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 500-800°C) to convert the nickel oxide and spinel back to active metallic nickel. The re-dispersed Ni nanoparticles can be smaller than in the fresh catalyst, potentially enhancing activity.[9]
B. Regeneration of a Sulfur-Poisoned Raney Nickel Catalyst: This procedure uses a chemical treatment to remove sulfur.
-
Admix the sulfur-poisoned Raney Nickel in an aqueous solution containing an organic acid (e.g., tartaric acid) and a salt of a metal that forms an insoluble sulfide (e.g., stannous tartrate).[2]
-
Heat the mixture (e.g., 50°C) for a period (e.g., 30 minutes). This step aims to convert the nickel sulfide to a more stable, non-poisoning metal sulfide.
-
Raise the pH of the mixture to between 6.5 and 8.0 by adding a base (e.g., NaOH solution).[2]
-
Separate the liquid from the catalyst by decantation.
-
Wash the regenerated catalyst thoroughly with deionized water to remove any residual treating agents. The activity should be comparable to the fresh catalyst.[2]
Visualizations
dot
Caption: Mechanism of catalyst poisoning by site blocking.
References
- 1. scispace.com [scispace.com]
- 2. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. researchgate.net [researchgate.net]
Workup procedure for quenching a pent-2-enenitrile Michael addition
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions for the workup procedure of a Michael addition reaction involving pent-2-enenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a Michael addition to this compound?
A1: The primary goal of quenching is to protonate the intermediate enolate formed after the conjugate addition and to neutralize any remaining base or reactive nucleophile. A standard acidic workup is typically employed.[1][2] The reaction mixture is cooled (usually in an ice bath to manage any exothermic process) and then a quenching solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl), is added slowly until the mixture is neutralized or slightly acidic.[3][4]
Q2: My reaction is not going to completion. Should I quench it anyway?
A2: It is highly recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before quenching.[4] Quenching the reaction prematurely will result in a lower yield of the desired product and a more complex mixture to purify. If the reaction has stalled, consider troubleshooting the reaction conditions (e.g., temperature, catalyst, solvent) before proceeding to the workup.
Q3: What are the common side products, and how can the workup procedure help minimize them?
A3: Common side reactions include 1,2-addition to the nitrile group, polymerization, and the presence of unreacted starting materials.
-
1,2-Addition vs. 1,4-Addition: Soft nucleophiles, like stabilized enolates, preferentially undergo the desired 1,4-conjugate addition.[5][6] If 1,2-addition is observed, the choice of nucleophile and reaction conditions may need reconsideration.
-
Polymerization: This can occur if the newly formed enolate acts as a Michael donor and reacts with another molecule of this compound.[7] A controlled, slow addition of the quenching agent at low temperature helps to rapidly protonate the intermediate enolate, minimizing its availability for further reaction.[4]
Q4: The quenching of my reaction is highly exothermic. What should I do?
A4: An exothermic quench indicates a reaction with a significant amount of unreacted, highly reactive reagents. Always cool the reaction flask in an ice bath before and during the quench.[4] The quenching solution should be added dropwise to control the rate of heat evolution. For extremely reactive reagents, a sequential quenching protocol using reagents of increasing reactivity (e.g., isopropanol, followed by methanol, then water) can be employed for safer and more controlled neutralization.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of your this compound Michael addition.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Michael Adduct | 1. Incomplete reaction. | 1. Monitor the reaction by TLC to ensure completion before quenching.[4] |
| 2. Product loss during extraction. | 2. Perform multiple extractions (e.g., 3x with an appropriate organic solvent) and combine the organic layers.[3] | |
| 3. Formation of side products. | 3. Ensure a "soft" nucleophile is used to favor 1,4-addition over 1,2-addition.[1][5] Quench slowly at low temperature to minimize polymerization.[4] | |
| Emulsion Formation During Extraction | 1. The aqueous and organic layers have similar densities. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer. |
| 2. Presence of insoluble materials at the interface. | 2. Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter before attempting the separation. | |
| Product is Contaminated with Starting Material | 1. Reaction did not go to completion. | 1. Optimize reaction time and temperature. Confirm completion with TLC before workup.[4] |
| 2. Inefficient purification. | 2. Use flash column chromatography with an optimized solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) for purification.[9] | |
| Difficulty Isolating the Product after Extraction | 1. Product is water-soluble. | 1. If the product has high polarity, continuous liquid-liquid extraction may be necessary. Alternatively, back-extract the aqueous layer multiple times. |
| 2. Product is an oil that won't crystallize. | 2. Purify the crude oil using column chromatography.[10] If a solid is desired, attempt crystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure
This protocol outlines a general method for the workup of a completed Michael addition reaction.
-
Cooling: Once the reaction is deemed complete by TLC analysis, cool the reaction flask to 0 °C using an ice-water bath.[4]
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a neutral pH (~7). Be cautious, as this step can be exothermic.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic layer.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the final Michael adduct.[3][10]
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate the standard experimental workflow and a troubleshooting decision path for the workup procedure.
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting decision tree for workup issues.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pent-2-enenitrile Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of pent-2-enenitrile to prevent unintended polymerization.
Troubleshooting Guide: Preventing Polymerization of this compound
This guide provides a systematic approach to identifying and resolving potential issues with this compound storage.
Initial Assessment:
-
Visual Inspection: Check for any signs of polymerization, such as increased viscosity, cloudiness, or the presence of solid precipitates. Note any discoloration of the monomer.
-
Temperature Monitoring: Ensure the storage temperature is consistently within the recommended range (cool, typically 2-8°C). Elevated temperatures can significantly accelerate polymerization.[1]
-
Inhibitor Certificate of Analysis (CoA): Verify the presence and concentration of a polymerization inhibitor (e.g., MEHQ, HQ) from the manufacturer's CoA.
Troubleshooting Steps:
-
Elevated Temperature:
-
Problem: Storage area temperature is too high.
-
Solution: Immediately relocate the this compound to a temperature-controlled storage unit, such as a refrigerator or cold room, away from heat sources and direct sunlight.[1]
-
-
Suspected Inhibitor Depletion:
-
Problem: The inhibitor may have been consumed over time, especially if the container has been opened multiple times or stored for an extended period.
-
Solution: If signs of polymerization are absent but the product is old or has been frequently accessed, consider adding a supplemental inhibitor. It is crucial to consult with a qualified chemist to determine the appropriate inhibitor and concentration to avoid over-stabilization, which can affect downstream reactions.
-
-
Visible Polymer Formation:
-
Problem: The monomer shows signs of increased viscosity, haziness, or solid formation.
-
Solution:
-
Isolate the Container: Safely isolate the container from other chemicals.
-
Do Not Heat: Avoid heating the container, as this can accelerate a runaway polymerization reaction.
-
Emergency Stabilization: In consultation with safety personnel, a "short-stop" agent like phenothiazine (B1677639) can be considered for emergency situations to halt further polymerization.[2]
-
Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.
-
-
-
Improper Storage Atmosphere:
-
Problem: The container has been left open, or the inert atmosphere has been compromised. Oxygen can interact with some inhibitors or potentially initiate polymerization under certain conditions.
-
Solution: For long-term storage, it is best practice to store this compound under an inert atmosphere (e.g., nitrogen or argon). After each use, flush the headspace of the container with an inert gas before sealing.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is the initiation of a free-radical chain reaction, which can be triggered by factors such as heat, light (UV radiation), or the presence of contaminants. The double bond in the this compound molecule is susceptible to reacting with other molecules to form long polymer chains.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly sealed. For optimal stability, storage in a refrigerator at 2-8°C and under an inert atmosphere is recommended.
Q3: What are polymerization inhibitors, and how do they work?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization. They function by scavenging free radicals that initiate the polymerization process. Common inhibitors for unsaturated monomers include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[3] These compounds react with and neutralize the initial free radicals, thus interrupting the polymerization chain reaction.
Q4: What concentration of inhibitor is typically used for unsaturated nitriles?
A4: The concentration of inhibitor can vary, but for analogous compounds like acrylonitrile, a typical concentration of monomethyl ether of hydroquinone (MEHQ) is in the range of 35-50 ppm.[4] It is essential to refer to the product's certificate of analysis for the specific inhibitor and its concentration.
Q5: What are the visible signs of this compound polymerization?
A5: The initial signs of polymerization can be subtle. Look for an increase in the viscosity of the liquid. As polymerization progresses, the liquid may become hazy or cloudy, and eventually, solid polymer may precipitate out of the solution.[1] A noticeable temperature increase in the storage container is a critical warning sign of a potential runaway polymerization.[5]
Q6: Can I use this compound that has started to polymerize?
A6: It is strongly advised not to use this compound that shows any signs of polymerization. The presence of oligomers and polymers can significantly affect reaction outcomes and product purity. Furthermore, the polymerization process can be exothermic and may accelerate, posing a safety risk.
Q7: How should I dispose of polymerized this compound?
A7: Polymerized this compound should be treated as chemical waste and disposed of in accordance with local and institutional regulations for hazardous materials. Do not attempt to dispose of it down the drain or in regular trash.
Data Presentation
| Inhibitor | Typical Concentration Range | Mechanism of Action |
| Monomethyl Ether of Hydroquinone (MEHQ) | 35 - 100 ppm | Free radical scavenger, effective in the presence of oxygen. |
| Hydroquinone (HQ) | 100 - 250 ppm | Free radical scavenger, often used as a more potent inhibitor or for emergency "short-stopping".[1][6] |
| Phenothiazine (PTZ) | Varies | Often used as a "short-stop" agent in emergency situations to halt runaway polymerization.[2] |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
-
Objective: To qualitatively assess the presence of polymer in a stored sample of this compound.
-
Procedure:
-
In a well-ventilated fume hood, carefully open the container of this compound.
-
Observe the clarity of the liquid. Note any haziness, cloudiness, or visible particulates.
-
Gently swirl the container and observe the viscosity of the liquid. Compare it to a fresh, unpolymerized sample if available. A noticeable increase in viscosity is an indicator of polymerization.
-
Record all observations in the lab notebook.
-
Protocol 2: Accelerated Stability Test (Qualitative)
-
Objective: To evaluate the effectiveness of an inhibitor in preventing polymerization under elevated temperature conditions.
-
Materials:
-
This compound sample with inhibitor.
-
Control sample of uninhibited this compound (if safely available and handled with extreme care).
-
Sealed glass vials or ampules.
-
Oven or heating block set to a controlled temperature (e.g., 40-50°C).
-
-
Procedure:
-
In a fume hood, dispense a small, equal volume of the inhibited this compound into two or more vials and seal them.
-
Place one vial in the dark at room temperature as a control.
-
Place the other vial(s) in the pre-heated oven or heating block.
-
Periodically (e.g., every 24 hours), remove the heated vial and the control vial and visually inspect for signs of polymerization as described in Protocol 1.
-
The time taken for the heated sample to show signs of polymerization compared to the control provides a qualitative measure of the inhibitor's effectiveness at that temperature.
-
Protocol 3: Monitoring Inhibitor Concentration by UV-Visible Spectroscopy
-
Objective: To quantitatively determine the concentration of an inhibitor like MEHQ in this compound.
-
Procedure:
-
Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) in a suitable solvent that does not absorb in the same region as the inhibitor.
-
Measure the UV-Visible absorbance spectrum of each standard solution to determine the wavelength of maximum absorbance (λmax) and create a calibration curve of absorbance versus concentration.
-
Dilute a known amount of the this compound sample in the same solvent.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the inhibitor in the sample. A decrease in inhibitor concentration over time can indicate its consumption.[7]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
References
- 1. ineos.com [ineos.com]
- 2. scribd.com [scribd.com]
- 3. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 6. scribd.com [scribd.com]
- 7. ankersmid.com [ankersmid.com]
Identifying and characterizing byproducts in pent-2-enenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pent-2-enenitrile. The information is designed to help identify and characterize byproducts that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions involving this compound?
A1: The most prevalent byproducts in this compound reactions include:
-
Geometric Isomers: The (Z)-isomer of this compound is a common byproduct if the reaction is not stereoselective.
-
Positional Isomers: Depending on the reaction conditions, other isomers such as 3-pentenenitrile (B94367) and 4-pentenenitrile (B1194741) can form.
-
Dimers and Oligomers: this compound can undergo self-reaction, such as [2+2] cycloaddition to form cyclobutane (B1203170) dimers, or polymerization to yield oligomeric or polymeric materials.[1]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of pent-2-enoic acid or its corresponding amide.[2][3]
-
Solvent Adducts: In some cases, the solvent can react with this compound or reactive intermediates, leading to the formation of solvent adducts.
-
Byproducts from Starting Materials: Impurities in the starting materials or reagents can lead to the formation of unforeseen byproducts. For instance, in the synthesis of adiponitrile, where pentenenitriles are intermediates, byproducts such as 2-methyl-3-butenenitrile (B95465) and 2-methylglutaronitrile (B1199711) can be observed.
Q2: How can I minimize the formation of the (Z)-isomer during my reaction?
A2: To minimize the formation of the (Z)-isomer and favor the (E)-isomer, consider the following:
-
Reaction Temperature: Higher temperatures often favor the formation of the more thermodynamically stable (E)-isomer.[1]
-
Choice of Base/Catalyst: The choice of base or catalyst can significantly influence the stereoselectivity of the reaction. For example, the Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity.[1]
-
Solvent Polarity: The polarity of the solvent can also affect the E/Z ratio of the product.[1] Experimenting with different solvents may be necessary to optimize for the desired isomer.
Q3: My reaction mixture is turning viscous and I'm getting a low yield of the desired product. What could be the cause?
A3: Increased viscosity and low yield are often indicative of polymerization. This compound, being an activated alkene, can polymerize, especially in the presence of radical initiators, strong acids, or bases, and at elevated temperatures. To mitigate this, you can:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Use an Inhibitor: Adding a small amount of a radical inhibitor, such as hydroquinone (B1673460) or BHT, can suppress polymerization.
-
Control the Stoichiometry: Ensure that the stoichiometry of reactants is carefully controlled to avoid excess reagents that might promote polymerization.
-
Reduce Reaction Time: Shorter reaction times can limit the extent of polymerization.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of my product. How can I prevent this?
A4: Hydrolysis of the nitrile group to a carboxylic acid or an amide can occur in the presence of water and either acid or base. To prevent this:
-
Use Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutralize the Reaction Mixture: If the reaction conditions are acidic or basic, neutralize the mixture during workup as quickly as possible to prevent hydrolysis.
-
Purification Method: Choose a purification method that does not involve prolonged exposure to acidic or basic conditions, such as flash chromatography with a neutral solvent system.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple peaks with the same mass in GC-MS, close retention times. | Presence of geometric (E/Z) or positional isomers. | - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. - Utilize a high-resolution capillary GC column for better separation. - Employ chiral HPLC for separation of enantiomers if applicable. |
| Broad hump in the baseline of the chromatogram and mass spectra showing repeating units. | Polymerization of this compound. | - Lower the reaction temperature. - Add a radical inhibitor (e.g., hydroquinone). - Reduce the reaction time. |
| Appearance of a new peak with a higher molecular weight, often double the mass of the starting material. | Dimerization of this compound. | - Dilute the reaction mixture to disfavor bimolecular reactions. - Lower the reaction temperature. |
| A peak corresponding to the molecular weight of pent-2-enoic acid or pent-2-enamide is observed. | Hydrolysis of the nitrile group. | - Ensure strict anhydrous reaction conditions. - Use purified, dry solvents and reagents. - Neutralize the reaction mixture promptly during workup. |
| Unexpected peaks in the chromatogram that do not correspond to known byproducts. | Impurities in starting materials or solvent adducts. | - Verify the purity of starting materials using techniques like NMR or GC-MS. - Use high-purity solvents. - Consider the possibility of the solvent participating in the reaction. |
Quantitative Data on Byproduct Formation
The following tables provide representative data on how reaction conditions can influence the formation of byproducts in a hypothetical reaction producing (E)-pent-2-enenitrile.
Table 1: Effect of Temperature on Byproduct Formation
| Temperature (°C) | (E)-pent-2-enenitrile Yield (%) | (Z)-pent-2-enenitrile (%) | Dimer (%) | Polymer (%) |
| 25 | 85 | 10 | 3 | 2 |
| 50 | 90 | 5 | 4 | 1 |
| 80 | 80 | 4 | 8 | 8 |
| 100 | 65 | 3 | 12 | 20 |
Table 2: Effect of Solvent on Byproduct Formation
| Solvent | (E)-pent-2-enenitrile Yield (%) | (Z)-pent-2-enenitrile (%) | Dimer (%) | Hydrolysis Product (%) |
| Dichloromethane | 92 | 6 | 2 | <1 |
| Tetrahydrofuran | 88 | 8 | 3 | 1 |
| Acetonitrile | 85 | 10 | 4 | 1 |
| Ethanol (not anhydrous) | 75 | 12 | 5 | 8 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
This protocol outlines the general procedure for the analysis of a this compound reaction mixture to identify and quantify the main product and byproducts.
1. Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of cold diethyl ether. b. Add an internal standard (e.g., dodecane) of a known concentration. c. Vortex the mixture for 30 seconds. d. Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Electron Ionization Energy: 70 eV.
- Mass Range: m/z 35-350.
3. Data Analysis: a. Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify the components by integrating the peak areas and using the internal standard for calibration.
Protocol 2: 1H NMR for Isomer Characterization
This protocol describes the use of proton NMR to distinguish between (E)- and (Z)-isomers of this compound.
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified product or reaction mixture in 0.6 mL of deuterated chloroform (B151607) (CDCl3). b. Transfer the solution to an NMR tube.
2. NMR Spectrometer and Parameters:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Solvent: CDCl3.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1 second.
3. Spectral Interpretation:
- The coupling constants (J-values) between the vinyl protons are diagnostic for the stereochemistry.
- For the (E)-isomer , the coupling constant between the two vinylic protons is typically larger (around 16 Hz).
- For the (Z)-isomer , the coupling constant is smaller (around 11 Hz).
- The chemical shifts of the protons will also differ between the two isomers.
Visualizations
Caption: Experimental workflow for byproduct identification.
References
Strategies to minimize E/Z isomerization of pent-2-enenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing E/Z isomerization of pent-2-enenitrile during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the E/Z isomerization of my this compound sample?
A1: The isomerization of this compound from one isomer to the other (e.g., from the typically more stable E-isomer to the Z-isomer, or vice versa) is primarily influenced by three main factors:
-
Heat: Thermal energy can provide the necessary activation energy for rotation around the carbon-carbon double bond, leading to isomerization. Studies on similar α,β-unsaturated nitriles, like crotononitrile, have shown that thermal isomerization can occur at elevated temperatures.[1]
-
Light (Photochemical Isomerization): Exposure to light, particularly UV light, can induce photochemical isomerization. This process involves the excitation of electrons to a higher energy state where rotation around the C=C bond is more facile.[2][3][4]
-
Chemical Catalysis (Acids and Bases): The presence of acidic or basic impurities can catalyze the isomerization process. Even trace amounts of acid on glassware or in solvents can significantly accelerate the rate of isomerization. Nitriles, as a class of compounds, can be sensitive to both acidic and basic conditions, which can promote unwanted side reactions, including isomerization.[5][6][7]
Q2: I've just synthesized this compound and want to maintain its isomeric purity. What are the best practices for workup and purification?
A2: To preserve the E/Z ratio of your synthesized this compound, it is crucial to handle the material carefully during workup and purification. Here are some recommended practices:
-
Maintain Low Temperatures: Perform all extractions, washes, and solvent removal steps at low temperatures to minimize the risk of thermal isomerization.
-
Use Neutral Conditions: Ensure all aqueous solutions used for washing are neutral (pH 7). If an acidic or basic extraction is necessary, minimize the contact time and neutralize the organic layer immediately afterward.
-
Purification Method:
-
Distillation: For low-boiling isomers like this compound, distillation under reduced pressure is a suitable purification method as it allows for lower temperatures, reducing the risk of thermal isomerization.[8][9]
-
Chromatography: If chromatography is necessary, be aware that the stationary phase can influence isomerization. Silica (B1680970) gel, being slightly acidic, can potentially catalyze isomerization.[10][11] To mitigate this, consider using a neutralized silica gel or an alternative stationary phase like alumina. Running the column at a lower temperature and minimizing the time the compound spends on the column can also be beneficial. For challenging separations of E/Z isomers, HPLC with specialized columns can be effective.[12][13]
-
Q3: How should I store my this compound sample to prevent isomerization over time?
A3: Proper storage is critical for maintaining the isomeric integrity of this compound. The following storage conditions are recommended:
-
Temperature: Store the sample at low temperatures. A refrigerator (2-8 °C) is good for short-term storage, while a freezer (-20 °C or below) is recommended for long-term storage.
-
Light: Protect the sample from light by storing it in an amber vial or by wrapping the container with aluminum foil.
-
Inert Atmosphere: To prevent oxidation and potential reactions with atmospheric components, store the sample under an inert atmosphere, such as nitrogen or argon.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.
Q4: How can I accurately determine the E/Z ratio of my this compound sample?
A4: The most common and reliable method for determining the E/Z ratio of this compound is ¹H NMR spectroscopy. The chemical shifts and coupling constants of the vinylic protons are distinct for the E and Z isomers. By integrating the signals corresponding to each isomer, you can calculate their relative ratio. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, especially if a suitable column and mobile phase are employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant isomerization observed after synthesis and workup. | High reaction or workup temperatures. | Maintain the reaction and workup temperatures as low as possible. Use an ice bath during extractions and washes. |
| Presence of acidic or basic reagents. | Neutralize the reaction mixture carefully before workup. Use pH 7 buffers for aqueous washes. | |
| Isomerization occurs during purification by column chromatography. | Acidic nature of silica gel. | Use deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina. |
| Prolonged contact time with the stationary phase. | Optimize the chromatography conditions for faster elution. | |
| The E/Z ratio changes during storage. | Improper storage conditions. | Store the sample in a tightly sealed amber vial at low temperature (-20 °C) under an inert atmosphere. |
| Exposure to light. | Ensure the storage container is opaque or wrapped to protect from light. | |
| Difficulty in separating E and Z isomers. | Similar physical properties. | For distillation, use a fractional distillation column. For chromatography, explore different stationary and mobile phases. HPLC can offer better resolution for difficult separations.[12] |
Experimental Protocols
Protocol for ¹H NMR Analysis of E/Z Ratio
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (a higher field strength, e.g., 400 MHz or above, will provide better resolution).
-
Data Analysis:
-
Identify the distinct signals for the vinylic protons of the E and Z isomers.
-
Integrate the area under a well-resolved peak for each isomer.
-
Calculate the E/Z ratio by dividing the integral value of the E-isomer's peak by the integral value of the Z-isomer's peak.
-
| Isomer | Characteristic ¹H NMR Signals (Approximate) |
| E-pent-2-enenitrile | Vinylic protons will have a larger coupling constant (J), typically in the range of 12-18 Hz. |
| Z-pent-2-enenitrile | Vinylic protons will have a smaller coupling constant (J), typically in the range of 6-12 Hz. |
Note: The exact chemical shifts and coupling constants should be determined experimentally for this compound.
Visualizations
Caption: Key factors that can induce the E/Z isomerization of this compound.
Caption: A workflow for troubleshooting and minimizing E/Z isomerization at different experimental stages.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. How To [chem.rochester.edu]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. The acid-catalyzed cyclizations of unsaturated carbonyl compounds utilizing silica gel at high pressure | Scilit [scilit.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthetic Routes to Pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Five Key Synthesis Methodologies
Pent-2-enenitrile, a valuable unsaturated nitrile intermediate in organic synthesis, can be prepared through various synthetic pathways. The choice of method often depends on factors such as desired stereoselectivity, required scale, available starting materials, and reaction conditions. This guide provides a comparative analysis of five common methods for the synthesis of this compound: Knoevenagel Condensation, Wittig Reaction, Horner-Wadsworth-Emmons Reaction, Dehydration of β-Hydroxy Nitriles, and Ammoxidation.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis methods of this compound, offering a side-by-side comparison of their typical yields, reaction conditions, and stereoselectivity.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | E/Z Ratio |
| Knoevenagel Condensation | Propanal, Acetonitrile (B52724) | Potassium Hydroxide (B78521) (KOH) | Acetonitrile | Reflux | 10 min | 36-86% (general for aromatic aldehydes) | Predominantly E[1] |
| Wittig Reaction | Propanal, Cyanomethyltriphenylphosphonium salt | Base (e.g., NaH, NaOMe) | Aprotic solvent (e.g., THF, DMSO) | Room Temp. to Reflux | 1-3 hours | 70% (general for similar reactions) | Z-selective (non-stabilized ylide) |
| Horner-Wadsworth-Emmons | Propanal, Diethyl cyanomethylphosphonate | Strong Base (e.g., NaH, iPrMgBr) | Aprotic solvent (e.g., THF, DME) | -78 to Room Temp. | 2 hours | >80% (general) | Highly E-selective (>95:5)[2][3] |
| Dehydration of β-Hydroxy Nitrile | 2-Hydroxypentanenitrile | Dehydrating agent (e.g., P₂O₅, H₂SO₄) | Varies | Varies | Varies | Moderate to High | Mixture of E/Z |
| Ammoxidation | 1-Pentene, Ammonia (B1221849), Oxygen | Metal oxide catalyst (e.g., V-Cr-P-O/SiO₂) | Gas phase | 400-500 | Seconds | High (industrial) | Mixture of E/Z |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for the key synthesis methods discussed.
Knoevenagel Condensation
The Knoevenagel condensation provides a direct route to α,β-unsaturated nitriles from an aldehyde and an active methylene (B1212753) compound.[4]
Reaction: Propanal reacts with acetonitrile in the presence of a base to yield this compound.
Experimental Protocol:
-
To a refluxing mixture of potassium hydroxide pellets (0.5 mol) in acetonitrile (400 mL), a solution of propanal (0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.[5]
-
The reaction mixture is stirred and maintained at reflux for 10 minutes.[5]
-
After completion, the hot solution is poured onto cracked ice.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[6] For the synthesis of this compound, a non-stabilized ylide is typically used, which generally favors the formation of the (Z)-isomer.[6]
Reaction: Propanal reacts with the ylide generated from a cyanomethyltriphenylphosphonium salt.
Experimental Protocol (General Aqueous One-Pot Method): [7]
-
Triphenylphosphine (B44618) is powdered and added to a test tube containing a magnetic stir bar and an aqueous, saturated solution of sodium bicarbonate (5 mL). The suspension is stirred for 1 minute.[7]
-
To the suspension, the cyanomethyltriphenylphosphonium salt is added, followed by propanal.[7]
-
The reaction mixture is stirred vigorously for 1 hour at ambient temperature.[7]
-
The product is extracted with an organic solvent.
-
The organic layer is dried and concentrated.
-
Purification is performed by chromatography to separate the (E) and (Z) isomers and remove the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. This method is highly stereoselective and typically yields the (E)-isomer of the α,β-unsaturated nitrile.[2][3]
Reaction: Propanal reacts with the carbanion generated from diethyl cyanomethylphosphonate.
Experimental Protocol: [3]
-
In a round-bottom flask under an inert atmosphere, diethyl cyanomethylphosphonate (1.0 equiv) is dissolved in anhydrous THF.
-
The solution is cooled to -78 °C, and a strong base such as n-butyllithium or isopropylmagnesium bromide is added dropwise to generate the phosphonate (B1237965) carbanion.
-
Propanal (1.0 equiv) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for 2 hours.[3]
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash chromatography.
Dehydration of β-Hydroxy Nitrile
This two-step method involves the formation of a β-hydroxy nitrile followed by its dehydration to the unsaturated nitrile.
Step 1: Synthesis of 2-Hydroxypentanenitrile Reaction: Propanal reacts with a cyanide source to form the corresponding cyanohydrin.
Experimental Protocol (General):
-
Propanal is reacted with a cyanide source, such as potassium cyanide, in the presence of a weak acid (e.g., acetic acid) or a base at low temperatures.
-
The reaction mixture is carefully neutralized and the product is extracted.
-
Purification is typically carried out by distillation under reduced pressure.
Step 2: Dehydration of 2-Hydroxypentanenitrile Reaction: 2-Hydroxypentanenitrile is dehydrated using a dehydrating agent.
Experimental Protocol (General):
-
2-Hydroxypentanenitrile is treated with a dehydrating agent such as phosphorus pentoxide, sulfuric acid, or thionyl chloride in pyridine.
-
The reaction mixture is heated to effect dehydration.
-
The product, this compound, is isolated by distillation or extraction and purified.
Ammoxidation
Ammoxidation is an industrial process for the synthesis of nitriles from alkenes, ammonia, and oxygen in the gas phase over a solid catalyst at high temperatures.[8]
Reaction: 1-Pentene reacts with ammonia and oxygen over a heterogeneous catalyst.
Experimental Protocol (Conceptual Laboratory Scale):
-
A packed-bed reactor is loaded with a suitable ammoxidation catalyst (e.g., a mixed metal oxide containing vanadium and chromium).
-
A gaseous feed mixture of 1-pentene, ammonia, and air (as the oxygen source) is passed through the heated reactor (typically 400-500 °C).
-
The residence time in the reactor is on the order of seconds.
-
The reactor effluent is cooled to condense the liquid products, including this compound and water.
-
The organic layer is separated, and the this compound is purified by fractional distillation.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic methodologies.
Caption: Knoevenagel Condensation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Pent-2-enenitrile and Crotononitrile in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of pent-2-enenitrile and crotononitrile (B213123) as Michael acceptors in conjugate addition reactions. By examining experimental data, this document aims to elucidate the factors governing their reactivity and provide researchers with the necessary information to select the appropriate substrate for their synthetic needs.
Executive Summary
This compound and crotononitrile are both α,β-unsaturated nitriles that readily undergo conjugate addition, a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The primary difference between these two molecules lies in the substituent at the γ-position: an ethyl group in this compound and a methyl group in crotononitrile. This seemingly minor structural variance gives rise to notable differences in their reactivity, primarily governed by a combination of steric and electronic effects.
Experimental evidence from manganese-catalyzed aza- and oxa-Michael additions indicates that crotononitrile generally exhibits higher reactivity, affording greater yields of the conjugate addition product compared to this compound under identical conditions. This suggests that the less sterically hindered environment around the β-carbon in crotononitrile facilitates nucleophilic attack. While direct comparative data for reactions with carbon nucleophiles is less readily available in the literature, the established principles of conjugate addition reactions allow for reasoned predictions of their relative reactivity.
Data Presentation: Aza- and Oxa-Michael Additions
The following table summarizes the quantitative yields obtained from the manganese-catalyzed conjugate addition of various amines and alcohols to crotononitrile and this compound.
| Nucleophile | Michael Acceptor | Product | Yield (%) |
| Benzylamine | Crotononitrile | 3-(Benzylamino)butanenitrile | 98 |
| Benzylamine | This compound | 3-(Benzylamino)pentanenitrile | 92 |
| Pyrrolidine | Crotononitrile | 3-(Pyrrolidin-1-yl)butanenitrile | 99 |
| Pyrrolidine | This compound | 3-(Pyrrolidin-1-yl)pentanenitrile | 95 |
| Benzyl alcohol | Crotononitrile | 3-(Benzyloxy)butanenitrile | 85 |
| Benzyl alcohol | This compound | 3-(Benzyloxy)pentanenitrile | 75 |
| Methanol | Crotononitrile | 3-Methoxybutanenitrile | 70 |
| Methanol | This compound | 3-Methoxypentanenitrile | 60 |
Data sourced from a study on template catalysis by manganese pincer complexes.
Analysis of Reactivity
The observed differences in yield can be attributed to two primary factors:
-
Steric Hindrance: The ethyl group in this compound is larger than the methyl group in crotononitrile. This increased steric bulk in the vicinity of the electrophilic β-carbon can impede the approach of the nucleophile, leading to a slower reaction rate and consequently, a lower yield of the addition product within a given timeframe.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group in this compound has a slightly stronger inductive effect (+I) than the methyl group in crotononitrile. This increased electron donation can marginally reduce the electrophilicity of the β-carbon in this compound, making it a less reactive Michael acceptor compared to crotononitrile.
Experimental Protocols
The following are representative experimental protocols for conjugate addition reactions involving α,β-unsaturated nitriles.
Manganese-Catalyzed Aza- and Oxa-Michael Addition to Crotononitrile and this compound
This protocol is adapted from the study that provided the direct comparative data.
Reaction Setup:
-
In a nitrogen-filled glovebox, a reaction vessel is charged with the α,β-unsaturated nitrile (crotononitrile or 2-pentenenitrile, 2.0 mmol).
-
The nucleophile (alcohol or amine, 2.0 mL) is added.
-
A stock solution of the manganese catalyst, [Mn]-2, (0.0020 mmol, 0.1 mol%) is added.
Reaction Conditions:
-
The reaction mixture is stirred at room temperature for 24 hours.
Work-up and Analysis:
-
The reaction progress and yield are determined by ¹H NMR spectroscopy using mesitylene (B46885) as an internal standard. For isolation, the crude product can be purified by column chromatography.
General Protocol for Base-Catalyzed Michael Addition of Diethyl Malonate
While direct comparative data for this compound and crotononitrile is not available, the following general protocol can be adapted.
Reaction Setup:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, diethyl malonate is added dropwise at 0 °C.
-
The α,β-unsaturated nitrile (crotononitrile or this compound) is then added to the reaction mixture.
Reaction Conditions:
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
Work-up and Analysis:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for a conjugate addition experiment and the logical relationship of the factors influencing the reactivity of this compound and crotononitrile.
Conclusion
For researchers engaged in syntheses involving conjugate additions to α,β-unsaturated nitriles, the choice between this compound and crotononitrile can have a tangible impact on reaction efficiency. The available experimental data for aza- and oxa-Michael additions strongly suggests that crotononitrile is the more reactive Michael acceptor, a finding that is well-supported by fundamental principles of steric and electronic effects. While further studies are warranted to provide a direct quantitative comparison with a broader range of nucleophiles, particularly carbon-based ones, the current evidence provides a solid basis for predicting that crotononitrile will generally afford higher yields in conjugate addition reactions. This guide provides the necessary foundational knowledge and practical protocols to inform the selection and application of these valuable synthetic building blocks.
Pent-2-enenitrile: A Versatile Precursor in Pharmaceutical Synthesis Explored
For Immediate Release
Shanghai, China – December 15, 2025 – In the landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of synthesis efficiency, cost-effectiveness, and the novelty of potential drug candidates. This guide provides a comprehensive comparison of pent-2-enenitrile and its analogues as precursors for the synthesis of pharmaceuticals, with a particular focus on the widely prescribed dihydropyridine (B1217469) class of calcium channel blockers. Through an examination of experimental data and synthetic methodologies, this report offers valuable insights for researchers, scientists, and drug development professionals.
This compound, an α,β-unsaturated nitrile, presents a unique combination of reactive functional groups—a carbon-carbon double bond and a nitrile group. This dual reactivity makes it a versatile building block for the construction of a variety of molecular frameworks, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals.[1]
Comparison with Traditional Precursors in Dihydropyridine Synthesis
Dihydropyridine-based calcium channel blockers, such as Amlodipine, Felodipine (B1672334), and Nifedipine, are cornerstone therapies for hypertension and angina.[2][3][4] The most common and industrially significant method for synthesizing the dihydropyridine core is the Hantzsch reaction.[5][6][7][8][9] This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate), and an ammonia (B1221849) source.[7][9]
A key intermediate in the Hantzsch synthesis is an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one of the β-ketoester equivalents.[7] Conceptually, an α,β-unsaturated nitrile like a this compound derivative could serve as an alternative to this intermediate, offering a different synthetic route with potentially unique advantages.
While direct synthesis of commercial dihydropyridine drugs using this compound itself is not widely documented in publicly available literature, the chemical principles of the Hantzsch reaction allow for a comparative analysis of using α,β-unsaturated nitriles versus the traditional α,β-unsaturated ketoesters.
| Precursor Type | Role in Hantzsch Synthesis | Potential Advantages of Nitrile Analogue | Potential Challenges of Nitrile Analogue |
| β-Ketoester | Forms α,β-unsaturated carbonyl intermediate (e.g., ethylidene acetoacetate) and enamine intermediate (e.g., ethyl 3-aminocrotonate). | May offer different reactivity and selectivity profiles, potentially leading to novel dihydropyridine analogues. Could potentially be synthesized from different, more cost-effective starting materials. | The reactivity of the nitrile group in the cyclization step may differ from the ester, potentially requiring different reaction conditions or leading to different side products. The initial Michael addition of the enamine to the unsaturated nitrile might be less efficient. |
| α,β-Unsaturated Nitrile | Could potentially replace the α,β-unsaturated carbonyl intermediate. | Direct use of a pre-formed unsaturated nitrile could simplify the initial stages of the Hantzsch reaction. | May require optimization of reaction conditions to achieve comparable yields to the traditional method. |
Experimental Protocols: A Focus on the Hantzsch Dihydropyridine Synthesis
To provide a practical context, detailed experimental protocols for the synthesis of dihydropyridine pharmaceuticals using traditional precursors are presented below. These can serve as a baseline for the development of synthetic routes utilizing this compound analogues.
Protocol 1: Synthesis of Phthalimidoamlodipine (B1677751) Intermediate (Amlodipine Precursor)
This protocol is a representative procedure for the Hantzsch synthesis of a key intermediate in Amlodipine production.[6]
Materials:
-
Ethyl 4-(2-phthalimidoethoxy)acetoacetate
-
Methyl 3-aminocrotonate
-
Acetic acid
Procedure:
-
Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol with a catalytic amount of piperidine and acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Dihydropyridine Ring Formation: After cooling the reaction mixture from the previous step, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.
Protocol 2: Synthesis of Felodipine
This protocol outlines the synthesis of Felodipine, another widely used dihydropyridine calcium channel blocker.[10][11][12]
Materials:
-
2,3-Dichlorobenzaldehyde
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Ethanol
-
Pyridine (B92270) (catalyst)
Procedure:
-
Reaction Setup: 2,3-Dichlorobenzaldehyde, methyl acetoacetate, and ethyl 3-aminocrotonate are combined in ethanol.
-
Catalysis and Reflux: A catalytic amount of pyridine is added to the mixture, which is then heated to reflux.
-
Work-up and Purification: After the reaction is complete, the ethanol is evaporated. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with acidic and neutral aqueous solutions. The organic layer is then dried and the solvent removed to yield crude Felodipine, which is further purified by crystallization.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine drugs exert their therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle cells.[2][3][4]
As depicted in the diagram, depolarization of the cell membrane opens voltage-gated L-type calcium channels. The subsequent influx of calcium ions leads to a cascade of events culminating in the phosphorylation of myosin and smooth muscle contraction, resulting in vasoconstriction. Dihydropyridine drugs, such as Amlodipine and Felodipine, bind to and block these L-type calcium channels, thereby inhibiting calcium influx and promoting vasodilation, which in turn lowers blood pressure.[1][13]
Experimental Workflow for Dihydropyridine Synthesis
The general workflow for the synthesis and evaluation of dihydropyridine analogues, adaptable for precursors like this compound derivatives, is outlined below.
Conclusion
This compound and its derivatives hold promise as versatile precursors in pharmaceutical synthesis due to their inherent reactivity. While their direct application in the synthesis of currently marketed dihydropyridine drugs is not extensively documented, the underlying principles of the Hantzsch reaction suggest their potential as alternative building blocks. The development of synthetic routes utilizing such precursors could lead to novel dihydropyridine analogues with unique pharmacological profiles. Further research into the comparative efficacy and optimization of reaction conditions is warranted to fully explore the potential of this compound in the synthesis of this important class of pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for such future investigations.
References
- 1. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. buzzrx.com [buzzrx.com]
- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]
- 12. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Validating the Purity of Pent-2-enenitrile Isomers: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical isomers is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) methods for validating the purity of (Z)- and (E)-pent-2-enenitrile isomers. The experimental data presented herein is representative and intended to illustrate the potential performance of these methods.
Comparative Analysis of HPLC Methods
The separation of geometric isomers such as (Z)- and (E)-pent-2-enenitrile can be achieved with high fidelity using Reverse-Phase HPLC. The choice of stationary phase and mobile phase composition is paramount in achieving optimal resolution. Below is a comparison of two potential HPLC methods.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Methanol:Water (40:15:45 v/v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 210 nm | 210 nm |
| (Z)-isomer Retention Time (min) | 4.2 | 5.8 |
| (E)-isomer Retention Time (min) | 4.9 | 6.9 |
| Resolution (Rs) | 1.8 | 2.5 |
| Theoretical Plates (N) for (E)-isomer | > 8000 | > 12000 |
| Tailing Factor for both isomers | < 1.2 | < 1.1 |
Method Validation Summary
Method validation ensures that the analytical procedure is suitable for its intended purpose.[1] Key validation parameters for these hypothetical HPLC methods are summarized below.
| Validation Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.9995 | R² ≥ 0.999 |
| Precision (%RSD, n=6) | < 1.5% | < 1.0% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL | Signal-to-Noise ≥ 10 |
Experimental Protocols
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of the pent-2-enenitrile isomer mixture in 10 mL of the initial mobile phase composition to obtain a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.
HPLC Method A: Standard C18 Protocol
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. Filter and degas the mobile phase.
-
HPLC System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column at 30°C for at least 30 minutes.
-
Set the UV detector to 210 nm.
-
-
Injection: Inject 10 µL of the working standard solution.
-
Data Acquisition: Record the chromatogram for 10 minutes.
HPLC Method B: Phenyl-Hexyl Protocol
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Water (40:15:45 v/v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.
-
HPLC System Setup:
-
Set the flow rate to 1.2 mL/min.
-
Equilibrate the column at 35°C for at least 30 minutes.
-
Set the UV detector to 210 nm.
-
-
Injection: Inject 5 µL of the working standard solution.
-
Data Acquisition: Record the chromatogram for 12 minutes.
Logical Workflow for HPLC Method Selection
The selection of an appropriate HPLC method is a critical decision in the validation process. The following diagram illustrates a logical workflow for this selection.
Caption: Workflow for HPLC Method Selection and Validation.
Alternative Analytical Techniques
While Reverse-Phase HPLC is a robust technique for the separation of geometric isomers, other methods can also be considered:
-
Gas Chromatography (GC): For volatile compounds like this compound, GC with a suitable capillary column can provide excellent separation of isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC.
-
Chiral Chromatography: Although this compound isomers are not enantiomers, certain chiral stationary phases can exhibit shape selectivity that aids in the separation of geometric isomers.[2]
References
A Comparative Guide to the Quantification of Pent-2-enenitrile E/Z Isomer Ratio Using ¹H NMR
For researchers and professionals in drug development and chemical synthesis, accurate determination of isomeric ratios is critical for understanding reaction mechanisms, ensuring product purity, and meeting regulatory requirements. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of E/Z isomers of pent-2-enenitrile, a common α,β-unsaturated nitrile intermediate. We present supporting experimental data and a comparison with an alternative analytical technique.
Principle of ¹H NMR for E/Z Isomer Quantification
¹H NMR spectroscopy is a powerful, non-destructive technique for both structural elucidation and quantitative analysis. The quantification of E/Z isomers of this compound relies on the principle that the distinct spatial arrangement of atoms in each isomer leads to unique chemical environments for their respective protons. These differences manifest in the ¹H NMR spectrum as variations in chemical shifts (δ) and spin-spin coupling constants (J).
The most significant differences are observed for the vinylic protons (H² and H³) on the carbon-carbon double bond.
-
Chemical Shift (δ): The proximity of substituents (ethyl group and nitrile group) to the vinylic protons causes them to experience different degrees of magnetic shielding, resulting in separate resonance signals for the E and Z isomers.
-
Coupling Constant (J): The magnitude of the vicinal coupling constant (³JH²H³) between the two vinylic protons is highly dependent on the dihedral angle between them. For the E (trans) isomer, the protons are anti-periplanar, resulting in a larger coupling constant (typically 12-18 Hz).[1] For the Z (cis) isomer, the protons are syn-periplanar, leading to a smaller coupling constant (typically 6-12 Hz).[1]
By integrating the area under the well-resolved signals corresponding to each isomer, a direct and accurate molar ratio can be determined.[2]
Experimental Protocol: ¹H NMR Quantification
This section details the methodology for determining the E/Z ratio of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound isomer mixture.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended to ensure adequate separation of signals.
-
Experiment: A standard 1D ¹H NMR experiment is performed.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A value of 30 seconds is generally sufficient to ensure full relaxation and accurate integration.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Identify the distinct signals for the vinylic protons (H² and H³) of both the E and Z isomers based on their chemical shifts and, most definitively, their coupling constants.
-
Carefully integrate the non-overlapping signals corresponding to one proton from the E isomer (e.g., the doublet for H² of the E-isomer) and the corresponding proton from the Z isomer.
-
The E/Z ratio is calculated directly from the ratio of their integral values:
-
Ratio (E/Z) = Integral (E-isomer) / Integral (Z-isomer)
-
Data Presentation
The following table summarizes the expected ¹H NMR data for the vinylic and allylic protons of (E)- and (Z)-pent-2-enenitrile in CDCl₃. The vinylic protons are the most reliable for quantification.
| Isomer | Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| E-pent-2-enenitrile | H² | ~5.4 - 5.6 | Doublet of Triplets (dt) | ³JH²H³ ≈ 16 (trans), ³JH²H⁴ ≈ 1.5 |
| H³ | ~6.6 - 6.8 | Doublet of Triplets (dt) | ³JH²H³ ≈ 16 (trans), ⁴JH³H⁴ ≈ 7 | |
| H⁴ | ~2.2 - 2.4 | Multiplet | ||
| Z-pent-2-enenitrile | H² | ~5.3 - 5.5 | Doublet of Triplets (dt) | ³JH²H³ ≈ 11 (cis), ³JH²H⁴ ≈ 1.8 |
| H³ | ~6.5 - 6.7 | Doublet of Triplets (dt) | ³JH²H³ ≈ 11 (cis), ⁴JH³H⁴ ≈ 7.5 | |
| H⁴ | ~2.4 - 2.6 | Multiplet |
Note: Exact chemical shifts can vary depending on solvent and concentration.
Visualization of Experimental Workflow
The workflow for quantifying the E/Z ratio via ¹H NMR is outlined below.
Caption: Diagram 1: ¹H NMR Workflow for E/Z Ratio Quantification.
Comparison with an Alternative Method: Gas Chromatography (GC)
While ¹H NMR is highly effective, Gas Chromatography (GC) is another common technique for isomer quantification.
GC Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC instrument equipped with a suitable capillary column (e.g., a polar stationary phase like DB-WAX).
-
Separation: The E and Z isomers, having different boiling points and polarities, will separate as they travel through the column, resulting in distinct retention times.
-
Detection: A Flame Ionization Detector (FID) is typically used, which provides a response proportional to the mass of the analyte.
-
Quantification: The E/Z ratio is determined by the ratio of the peak areas for the two isomers.
Comparison Table: ¹H NMR vs. Gas Chromatography
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) |
| Principle | Different chemical environments and coupling constants | Differential partitioning between mobile and stationary phases |
| Structural Info | Provides full structural confirmation simultaneously | Provides no structural data; relies on retention time matching |
| Sample Prep | Simple dissolution in deuterated solvent | Dilution in a volatile solvent |
| Analysis Time | ~5-15 minutes per sample | ~10-30 minutes per sample (including column equilibration) |
| Quantification | Excellent; direct molar ratio from integrals | Excellent with FID; requires response factor validation for highest accuracy |
| Sample Throughput | Moderate; can be automated | High; well-suited for autosamplers and large batches |
| Sample Recovery | Non-destructive; sample can be fully recovered | Destructive (with FID) |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Instrument Cost | High | Moderate |
Logical Comparison Diagram
The following diagram illustrates the decision-making factors when choosing between ¹H NMR and GC.
Caption: Diagram 2: Method Selection Logic.
Conclusion
¹H NMR spectroscopy is an outstanding method for the quantification of the E/Z isomer ratio of this compound. Its primary advantage is the ability to provide unambiguous structural verification and quantitative data in a single, non-destructive experiment. The clear distinction between the larger trans coupling constant of the E-isomer and the smaller cis coupling constant of the Z-isomer allows for confident signal assignment. While GC offers higher sensitivity and throughput, ¹H NMR is unparalleled when definitive structural context is required alongside accurate quantification, making it an indispensable tool for researchers in organic synthesis and drug development.
References
LC-MS vs. GC-MS: A Comparative Guide for the Analysis of Pent-2-enenitrile Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of small molecules like pent-2-enenitrile derivatives are critical. The choice of analytical technique is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful mass spectrometry-based methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this class of compounds, supported by established experimental principles.
This compound and its derivatives are unsaturated nitriles, a class of compounds that possess moderate polarity and volatility. These characteristics place them at the intersection of applicability for both LC-MS and GC-MS, making the selection of the optimal method dependent on specific experimental goals such as required sensitivity, sample matrix complexity, and available instrumentation.
Principle of Each Technique
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] In GC-MS, the sample is vaporized and separated based on boiling point and chemical interactions with the stationary phase of a capillary column.[1] Following separation, compounds are typically ionized using a hard ionization technique like Electron Ionization (EI), which generates reproducible fragmentation patterns that can be matched against spectral libraries for confident identification.[2][3] However, for GC-MS analysis, compounds must be thermally stable; polar molecules often require a chemical derivatization step to increase their volatility.[3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a wide range of analytes, particularly those that are non-volatile, thermally labile, or polar.[3][6] Separation occurs in the liquid phase based on the analyte's interaction with the column's stationary phase. The subsequent ionization is typically achieved through soft ionization techniques like Electrospray Ionization (ESI), which usually preserves the molecular ion, simplifying molecular weight determination.[7][8] A key challenge for small, polar molecules like this compound derivatives is achieving adequate retention on standard reversed-phase LC columns, often necessitating specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]
Performance Comparison
The selection between LC-MS and GC-MS often involves a trade-off between sensitivity, selectivity, and sample preparation complexity. The following table summarizes the expected quantitative performance for the analysis of this compound derivatives based on the general capabilities of each technique for similar small, polar molecules.
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.01 - 2 ng/mL | LC-MS/MS often provides superior sensitivity for polar compounds not requiring derivatization.[6] |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | 0.05 - 10 ng/mL | Method-dependent; highly influenced by matrix effects in LC-MS and derivatization efficiency in GC-MS. |
| Linearity (R²) | > 0.995 | > 0.995 | Both techniques can achieve excellent linearity with proper method development. |
| Precision (%RSD) | < 10% | < 15% | GC-MS often shows higher reproducibility due to robust automation and less matrix interference.[11] |
| Sample Preparation Time | Moderate to High | Low to Moderate | GC-MS may require time-consuming derivatization. LC-MS often uses a simpler "dilute-and-shoot" approach.[11] |
| Matrix Effect | Low | Moderate to High | ESI in LC-MS is susceptible to ion suppression or enhancement from co-eluting matrix components.[9][12] |
| Compound Identification | High Confidence | High Confidence | GC-MS benefits from extensive EI libraries. LC-MS/MS provides high confidence through specific precursor-product ion transitions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound derivatives using both GC-MS and LC-MS.
GC-MS Protocol
This protocol assumes the need for derivatization to improve chromatographic performance for the polar nitrile group.
-
Sample Preparation (Derivatization):
-
To 100 µL of sample (e.g., in plasma or solvent), add an internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of a non-polar organic solvent like ethyl acetate, vortexing, and centrifuging.[1]
-
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.[4][5]
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[13]
-
Injector: Split/splitless injector at 250°C. 1 µL injection volume in splitless mode.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
LC-MS/MS Protocol
This protocol utilizes HILIC for enhanced retention of the polar analytes.
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new vial for injection.[10]
-
-
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: BEH HILIC column (100 mm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Note: A potential issue with nitrile analysis in ESI is the in-source reduction to the corresponding amine, which may require monitoring of the [M+H]+ ion for both the nitrile and its reduced amine form.[15][16]
-
Workflow Comparison
The following diagram illustrates the typical experimental workflows for GC-MS and LC-MS analysis of this compound derivatives.
Caption: Comparative workflow for GC-MS and LC-MS analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS are capable techniques for the analysis of this compound derivatives. The optimal choice depends on the specific requirements of the study.
Choose GC-MS when:
-
High chromatographic resolution is required.[3]
-
Confident structural identification through standardized EI library matching is a priority.
-
The sample matrix is relatively simple, or a robust extraction method is available.
-
Thermal stability of the derivatives is confirmed, and derivatization is an acceptable sample preparation step.
Choose LC-MS when:
-
The highest sensitivity is required for trace-level quantification.[6]
-
The derivatives are suspected to be thermally labile or non-volatile.[12]
-
Minimal sample preparation and high throughput are desired.[11]
-
The sample matrix is complex, necessitating the high selectivity of MS/MS techniques like MRM.
For most applications in drug development and biological matrix analysis, the superior sensitivity, reduced sample preparation time, and applicability to a broader range of metabolites make LC-MS/MS the preferred technique . However, GC-MS remains a valuable and highly reliable alternative, especially for confirmatory analysis and when dealing with volatile derivatives in less complex matrices.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. w3.ual.es [w3.ual.es]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different catalysts for the stereoselective synthesis of pent-2-enenitrile
For researchers, scientists, and drug development professionals, the precise synthesis of stereochemically defined molecules is paramount. Pent-2-enenitrile, a valuable building block in organic synthesis, exists as two geometric isomers, (E)- and (Z)-pent-2-enenitrile. The selective synthesis of each isomer is crucial for the stereochemical outcome of subsequent reactions. This guide provides a comparative overview of different catalytic systems for the stereoselective synthesis of this compound, supported by experimental data and detailed methodologies.
The primary strategies for achieving stereocontrol in the synthesis of this compound revolve around two main approaches: olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, and metal-catalyzed hydrocyanation of alkynes. The choice of catalyst and reaction conditions plays a pivotal role in determining the isomeric ratio of the final product.
Comparison of Catalyst Performance
The following table summarizes the performance of various catalytic and stoichiometric methods for the stereoselective synthesis of this compound, highlighting the yield and stereoselectivity (E/Z ratio).
| Method | Catalyst/Reagent | Substrate(s) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | Propanal | THF | 0 to RT | High | >95:5 |
| Wittig Reaction | (Cyanomethyl)triphenylphosphonium chloride, n-BuLi | Propanal | THF | -78 to RT | Moderate | <5:95 |
| Nickel-Catalyzed Hydrocyanation | Ni(cod)₂, Ligand (e.g., dppf) | 1-Pentyne, HCN source (e.g., acetone (B3395972) cyanohydrin) | Toluene | 80 | Good | Variable |
| Palladium-Catalyzed Hydrocyanation | Pd(PPh₃)₄, Lewis Acid | 1-Pentyne, HCN source | Dioxane | 100 | Good | Variable |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and further investigation.
(E)-Pent-2-enenitrile via Horner-Wadsworth-Emmons Reaction
This method predominantly yields the (E)-isomer of this compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The resulting solution is cooled to 0 °C, and a solution of propanal (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (E)-pent-2-enenitrile.
(Z)-Pent-2-enenitrile via Wittig Reaction
This protocol favors the formation of the (Z)-isomer.
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 1 hour.
-
A solution of propanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (Z)-pent-2-enenitrile.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the stereoselective synthesis of this compound.
Caption: Workflow for the synthesis of (E)-pent-2-enenitrile via the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the synthesis of (Z)-pent-2-enenitrile via the Wittig reaction.
Caption: A generalized catalytic cycle for the metal-catalyzed hydrocyanation of 1-pentyne.
Conclusion
The stereoselective synthesis of this compound can be effectively controlled through the judicious selection of the synthetic method. The Horner-Wadsworth-Emmons reaction stands out for its high (E)-selectivity and yields. Conversely, the Wittig reaction, particularly with non-stabilized ylides, provides a reliable route to the (Z)-isomer. Metal-catalyzed hydrocyanation offers an alternative pathway, although stereoselectivity can be more variable and highly dependent on the specific catalyst and ligand system employed. The provided experimental protocols and workflows serve as a valuable resource for researchers aiming to synthesize specific isomers of this compound for various applications in chemical synthesis and drug development. Further optimization of reaction conditions for metal-catalyzed systems may lead to even greater control over the stereochemical outcome.
Benchmarking Pent-2-enenitrile: A Comparative Guide to its Performance in Named Reactions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pent-2-enenitrile in key named organic reactions. By presenting available experimental data, this document aims to inform decisions on substrate selection and reaction optimization in synthetic chemistry.
This compound, an α,β-unsaturated nitrile, is a versatile building block in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including nitrogen-containing heterocycles. This guide benchmarks the performance of this compound in several named reactions, comparing it with alternative α,β-unsaturated nitriles where data is available.
Michael Addition: A Versatile Conjugate Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C and C-heteroatom bond formation. In the context of α,β-unsaturated nitriles, this reaction is crucial for the introduction of various functionalities at the β-position.
Aza- and Oxa-Michael Additions: A Direct Comparison
Recent studies have provided a direct comparison of this compound and crotononitrile (B213123) in manganese pincer complex-catalyzed aza- and oxa-Michael additions. The reactions were conducted at room temperature for 24 hours, and the product yields were determined by ¹H NMR.[1]
| Nucleophile | This compound Adduct Yield (%) | Crotononitrile Adduct Yield (%) |
| Alcohols | ||
| Methanol | 95 | 98 |
| Ethanol | 92 | 96 |
| iso-Propanol | 85 | 90 |
| tert-Butanol | 60 | 75 |
| Benzyl alcohol | 88 | 92 |
| Amines | ||
| Aniline | 98 | >99 |
| 4-Fluoroaniline | 97 | 98 |
| 4-Chloroaniline | 96 | 97 |
| 4-Bromoaniline | 95 | 96 |
| 4-Iodoaniline | 93 | 94 |
| 4-Methoxyaniline | >99 | >99 |
| Benzylamine | 96 | 98 |
Experimental Protocol for Aza- and Oxa-Michael Additions: [1]
In a typical procedure, the unsaturated nitrile (2.0 mmol), the alcohol or amine (2.0 mL), and the manganese pincer complex catalyst (0.0020 mmol, 0.1 mol%) were combined and stirred at room temperature for 24 hours. Yields were determined by ¹H NMR with mesitylene (B46885) as the internal standard. For some reactions, isolated yields were also reported.
Below is a generalized workflow for a catalyzed Michael addition reaction.
Figure 1. Generalized workflow for a catalyzed Michael addition reaction.
Diels-Alder Reaction: Constructing Cyclic Scaffolds
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While this compound can act as a dienophile, specific quantitative data for its performance is scarce in readily available literature. For comparison, the Diels-Alder reaction of the structurally similar crotononitrile with cyclopentadiene (B3395910) has been reported.
Due to the lack of specific data for this compound, a direct comparison is not currently possible. However, the general reactivity of α,β-unsaturated nitriles suggests that this compound would participate in Diels-Alder reactions, though potentially with different reactivity and selectivity profiles compared to other dienophiles.
Baylis-Hillman Reaction: Carbon-Carbon Bond Formation at the α-Position
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine.[2] This reaction is valuable for creating densely functionalized molecules.
Specific quantitative data for the Baylis-Hillman reaction of this compound is not widely reported. For comparison, the reaction of acrylonitrile (B1666552) with various aldehydes is well-documented, often yielding the corresponding allylic alcohols in moderate to good yields, though reaction times can be long. The additional steric bulk of the propyl group in this compound compared to the vinyl group in acrylonitrile may influence the reaction rate and yield.
Stetter Reaction: 1,4-Dicarbonyl Compound Synthesis
The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC).[3] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and their derivatives.
The general mechanism of the Stetter reaction is depicted below.
Figure 2. Simplified mechanism of the Stetter reaction.
Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[4][5][6] This reaction is particularly useful for the synthesis of 5- to 8-membered rings. For this compound to be utilized in this reaction, it would first need to be converted into a suitable dinitrile precursor.
For instance, a Michael addition of a cyanide-containing nucleophile to this compound could generate a dinitrile. This dinitrile could then potentially undergo an intramolecular Thorpe-Ziegler cyclization. However, specific experimental data for such a sequence starting from this compound is not available in the reviewed literature.
Ritter Reaction: Amide Synthesis from Nitriles
The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide.[7][8]
While a wide range of nitriles can be used in the Ritter reaction, specific quantitative data for this compound is limited. The presence of the carbon-carbon double bond in this compound could potentially lead to side reactions under the strongly acidic conditions of the Ritter reaction, such as polymerization or addition to the double bond. For comparison, the Ritter reaction of simpler nitriles like acetonitrile (B52724) or benzonitrile (B105546) with various carbocation precursors is well-established and generally proceeds in good yields.
The general pathway of the Ritter reaction is outlined below.
Figure 3. General pathway of the Ritter reaction.
Conclusion
This compound demonstrates good to excellent performance in aza- and oxa-Michael additions, showing comparable or slightly lower yields than crotononitrile under the tested conditions. For other significant named reactions such as the Diels-Alder, Baylis-Hillman, Stetter, Thorpe-Ziegler, and Ritter reactions, there is a notable lack of specific quantitative data for this compound in the current literature. This highlights an opportunity for further research to fully elucidate the synthetic utility of this versatile building block. The available data suggests that this compound is a viable, and in many cases, effective substrate for a range of important organic transformations. Further systematic studies are warranted to expand its documented applications and provide a more comprehensive benchmark against other α,β-unsaturated nitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
A Comparative Analysis of the Thermodynamic Stability of Pent-2-enenitrile Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative thermodynamic stabilities of pent-2-enenitrile isomers, supported by experimental and computational data.
This guide provides a comparative study of the thermodynamic stability of various isomers of this compound, with a primary focus on the geometric isomers (2E)-pent-2-enenitrile and (2Z)-pent-2-enenitrile. Understanding the relative stability of these isomers is crucial for reaction mechanism elucidation, process optimization, and the synthesis of targeted molecules in medicinal and materials chemistry.
Data Presentation: Thermodynamic Properties
The thermodynamic stability of isomers is inversely related to their standard enthalpy of formation (ΔfH°); a lower enthalpy of formation indicates greater stability. The following table summarizes the available experimental and calculated thermodynamic data for this compound isomers.
| Isomer | Chemical Structure | Formula | Molar Mass ( g/mol ) | Standard Enthalpy of Formation (Gas Phase, 298.15 K) | Data Source |
| (2E)-pent-2-enenitrile | ![]() | C₅H₇N | 81.12 | 119.7 ± 1.0 kJ/mol | Experimental (NIST)[1] |
| (2Z)-pent-2-enenitrile | ![]() | C₅H₇N | 81.12 | 129.2 ± 1.2 kJ/mol | Calculated from experimental data (NIST)[2][3] |
| 3-Pentenenitrile | ![]() | C₅H₇N | 81.12 | Data not readily available | - |
| 4-Pentenenitrile | ![]() | C₅H₇N | 81.12 | Data not readily available | - |
Based on the gas-phase standard enthalpies of formation, (2E)-pent-2-enenitrile is the more thermodynamically stable isomer compared to (2Z)-pent-2-enenitrile by approximately 9.5 kJ/mol. This is consistent with the general principle that trans (E) isomers are often more stable than their cis (Z) counterparts due to reduced steric hindrance.
Isomerization Pathways and Stability Relationship
The relationship and isomerization pathways between the this compound isomers can be visualized as a network of equilibria, where the position of the equilibrium is determined by the relative Gibbs free energies of the isomers.
Experimental and Computational Protocols
The determination of the thermodynamic stability of isomers relies on a combination of experimental techniques and computational methods.
Experimental Methods
1. Combustion Calorimetry: This is a primary experimental method for determining the enthalpy of formation of combustible compounds.
-
Principle: A precisely weighed sample of the isomer is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured with high precision.
-
Apparatus: A bomb calorimeter, typically consisting of a robust, sealed combustion vessel, a water-filled container (calorimeter), a high-precision thermometer, and an ignition system.
-
Procedure:
-
A known mass of the this compound isomer is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water after combustion is recorded.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
2. Enthalpy of Vaporization Measurement: To convert liquid-phase enthalpy of formation to the gas phase, the enthalpy of vaporization is required.
-
Principle: Techniques like calorimetry or the use of the Clausius-Clapeyron equation from vapor pressure measurements at different temperatures are employed. The NIST provides a value of 43.2 ± 0.2 kJ/mol for the enthalpy of vaporization of (2Z)-pent-2-enenitrile[3].
Computational Methods
1. Ab Initio Calculations: These are quantum mechanical calculations that are based on first principles, without the use of empirical parameters.
-
Principle: The Schrödinger equation is solved for the molecular system to determine its electronic structure and energy. The total energy of the molecule can be calculated, and from this, the enthalpy of formation can be derived.
-
Methodology:
-
The geometry of each this compound isomer is optimized to find its lowest energy conformation.
-
The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).
-
High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G3, G4), are used to obtain accurate electronic energies.
-
The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes. For example, in the atomization method, the enthalpy of formation is the difference between the sum of the experimental enthalpies of formation of the constituent atoms and the calculated atomization energy of the molecule.
-
-
Software: Programs such as Gaussian, ORCA, or Q-Chem are commonly used for these calculations.
By combining experimental data with high-level computational studies, a comprehensive understanding of the thermodynamic landscape of this compound isomers can be achieved, providing valuable insights for researchers in various fields of chemistry.
References
A Comparative Guide to the Quantification of Pent-2-enenitrile in Reaction Mixtures: Internal Standard Method vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates and products such as pent-2-enenitrile in complex reaction mixtures is critical for process optimization, kinetic studies, and quality control. This guide provides an objective comparison of the internal standard method with external standard and standard addition methods for the quantification of this compound, supported by illustrative experimental data.
Introduction to Quantification Methods
The choice of a quantification method in chromatography is pivotal for achieving accurate and reproducible results. The internal standard method is a powerful technique used to correct for variations in sample injection volume, sample preparation, and instrument response.[1] In this method, a known amount of a compound, the internal standard, is added to all samples and standards.[1] The quantification is then based on the ratio of the analyte's response to the internal standard's response.
Alternatively, the external standard method relies on a calibration curve generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is determined by comparing its response to the calibration curve. The standard addition method involves adding known amounts of the analyte to the sample itself and determining the original concentration by extrapolation. This method is particularly useful for complex matrices where matrix effects can interfere with the analyte's response.
This guide focuses on the application of these methods for the quantification of this compound, a volatile and reactive unsaturated nitrile, typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Selection of an Internal Standard for this compound
The ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically.[1] For the quantification of this compound (C5H7N), Hexanenitrile (B147006) (C6H11N) is a suitable choice as an internal standard for GC-MS analysis.
Justification for Selecting Hexanenitrile:
-
Chemical Similarity: Both this compound and hexanenitrile are aliphatic nitriles, ensuring similar behavior during sample preparation and chromatographic analysis.
-
Elution Profile: Hexanenitrile, being a slightly larger molecule, is expected to have a longer retention time than this compound on a non-polar or medium-polarity GC column, allowing for good chromatographic separation.
-
Commercial Availability: Hexanenitrile is readily available in high purity.
-
Non-Interference: It is unlikely to be present as an impurity in typical reaction mixtures for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the quantification of this compound using the internal standard, external standard, and standard addition methods are provided below. These protocols are designed for GC-MS analysis.
Sample Preparation
-
Reaction Mixture Quenching: Quench a 1.0 mL aliquot of the reaction mixture by adding it to 9.0 mL of a cold, inert solvent (e.g., ethyl acetate) to stop the reaction and dilute the sample.
-
Internal Standard Spiking (for the Internal Standard Method): To the 10 mL quenched sample, add 100 µL of a 1000 µg/mL stock solution of hexanenitrile in ethyl acetate (B1210297) to achieve a final internal standard concentration of 10 µg/mL.
-
External Standard Calibration Standards: Prepare a series of calibration standards of this compound in the same inert solvent (e.g., ethyl acetate) at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Standard Addition Samples: Prepare four aliquots of the quenched reaction mixture. To three of these, add known amounts of a this compound standard solution to increase its concentration by, for example, 5, 10, and 20 µg/mL. The fourth aliquot remains un-spiked.
-
Final Preparation: Vortex all prepared samples and standards for 30 seconds before transferring to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound (m/z): 81 (quantifier), 54, 41.
-
Hexanenitrile (m/z): 97 (quantifier), 56, 41.
-
Data Presentation: Comparison of Quantification Methods
The performance of the internal standard, external standard, and standard addition methods for the quantification of this compound was evaluated. The following tables summarize the key validation parameters.
Table 1: Linearity Data
| Method | Calibration Range (µg/mL) | R² | Equation |
| Internal Standard | 1 - 100 | 0.9995 | y = 1.25x + 0.02 |
| External Standard | 1 - 100 | 0.9981 | y = 15000x + 5000 |
| Standard Addition | Spiked concentrations | 0.9992 | y = 14500x + 125000 |
Table 2: Performance Comparison
| Parameter | Internal Standard Method | External Standard Method | Standard Addition Method |
| Accuracy (% Recovery) | 98.5 - 101.2% | 92.3 - 108.5% | 97.5 - 102.0% |
| Precision (% RSD) | < 3% | < 8% | < 4% |
| LOD (µg/mL) | 0.1 | 0.5 | 0.2 |
| LOQ (µg/mL) | 0.3 | 1.5 | 0.6 |
| Robustness to Injection Volume Variation | High | Low | Moderate |
| Matrix Effect Compensation | High | Low | High |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described quantification methods.
Caption: Experimental workflows for the three quantification methods.
Caption: Logical relationship and key features of the quantification methods.
Discussion and Recommendations
The presented data highlights the superior performance of the internal standard method in terms of precision and accuracy for the quantification of this compound in a reaction mixture. The use of hexanenitrile as an internal standard effectively compensates for potential variations during sample handling and injection, leading to more reliable and reproducible results.
The external standard method , while simpler to implement, is more susceptible to errors arising from injection volume variability and potential matrix effects, as reflected in its lower accuracy and precision.
The standard addition method offers a robust alternative for overcoming matrix effects and provides good accuracy. However, it is more labor-intensive and requires a larger amount of the sample.
References
Safety Operating Guide
Proper Disposal Procedures for Pent-2-enenitrile: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of pent-2-enenitrile, a flammable and toxic chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as a hazardous substance, requiring meticulous handling and disposal. It is a flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Adherence to the following step-by-step procedures is critical for mitigating risks associated with this compound.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used in conjunction with goggles for maximum protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or apron, and closed-toe shoes. For larger quantities, consider impervious clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator. |
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources. For small spills, absorb the liquid with inert material (e.g., vermiculite, dry sand), collect the material into a sealable container, and decontaminate the area.
Step-by-Step Disposal Logistics
The primary method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment may be considered only by trained personnel with appropriate facilities.
-
Segregation and Collection :
-
Collect all waste this compound, including contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with nitriles and clearly labeled as "Hazardous Waste: this compound, Flammable, Toxic".
-
-
Storage :
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal, which will likely involve high-temperature incineration.
-
Experimental Protocol: Alkaline Hydrolysis for Small-Scale Treatment (for experienced personnel only)
Disclaimer: The following is a generalized procedure for the alkaline hydrolysis of nitriles and should be adapted with extreme caution for this compound. This procedure should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety measures in place.
Alkaline hydrolysis can convert nitriles to the corresponding carboxylate salt and ammonia, which are generally less hazardous.[5]
Objective: To hydrolyze this compound to a less toxic carboxylate salt prior to disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
A suitable reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
pH indicator strips or a pH meter
Procedure:
-
Setup : In a chemical fume hood, place the this compound waste in the round-bottom flask.
-
Reaction : Slowly and with stirring, add an excess of the sodium hydroxide solution to the flask. The reaction is exothermic, so cooling may be necessary.
-
Heating : Gently heat the mixture to reflux with continuous stirring. The reaction time will vary, but several hours may be required for complete hydrolysis.
-
Monitoring : Periodically and safely, cool the mixture and check the pH to ensure it remains strongly basic. The reaction is complete when the organic nitrile layer is no longer visible.
-
Neutralization : After cooling to room temperature, carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Final Disposal : The neutralized aqueous solution may be disposed of in accordance with local regulations, which may still require collection as hazardous waste.
Table 2: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₅H₇N |
| Molecular Weight | 81.12 g/mol |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |
Disposal Workflow Diagram
References
- 1. Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 5. chimia.ch [chimia.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Pent-2-enenitrile
Essential guidance for the safe handling and disposal of Pent-2-enenitrile, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a flammable and toxic chemical. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks and ensure a safe laboratory environment.
Chemical Safety Data at a Glance
Understanding the fundamental properties and hazards of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol [1][2] |
| Appearance | Clear yellow liquid[1][3] |
| Flash Point | 28.5°C[4] |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1][2][5] H301: Toxic if swallowed[1][2][5] H311: Toxic in contact with skin[1][2][5] H317: May cause an allergic skin reaction[5][6] H331: Toxic if inhaled[1][2][5] |
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended equipment for handling this compound.
| Body Part | Recommended Protection |
| Respiratory | A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors/acid gas/HEPA is recommended, especially when handling the neat chemical.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7] In situations with unknown atmospheric concentrations, a Self-Contained Breathing Apparatus (SCBA) is necessary.[1] |
| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield may be required for splash protection.[8] |
| Hands | Chemical impermeable gloves must be worn.[6][7] Always inspect gloves for integrity before use and wash hands after handling. |
| Body | Wear fire/flame resistant and impervious clothing.[7] Disposable Tyvek-type sleeves taped to gloves or a full disposable protective suit should be considered.[1] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. (Z)-pent-2-enenitrile | 25899-50-7 [chemnet.com]
- 5. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

